AZD3229
Description
Pan-KIT mutant inhibito
Properties
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFQUXYAWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-60-1 | |
| Record name | AZD-3229 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3229 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD3229 (NB003): A Pan-Mutant KIT and PDGFRα Inhibitor for Gastrointestinal Stromal Tumors
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib have transformed the treatment landscape, drug resistance, often mediated by secondary mutations, remains a significant clinical challenge. AZD3229 (now known as NB003) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target a broad spectrum of primary and secondary mutations in both KIT and PDGFRα. Preclinical data demonstrate that this compound is significantly more potent than imatinib against primary KIT mutations and maintains low nanomolar activity against a wide array of resistance mutations. A key feature of this compound is its high selectivity and lack of significant inhibition of VEGFR2, a common off-target kinase associated with toxicities such as hypertension in other TKIs. This technical guide provides a comprehensive overview of the mechanism of action of this compound in GIST, detailing its preclinical efficacy, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Introduction: The Challenge of Drug Resistance in GIST
The majority of GISTs are characterized by activating mutations in the KIT receptor tyrosine kinase, with a smaller subset harboring mutations in the homologous PDGFRα kinase. These mutations lead to constitutive, ligand-independent activation of the kinase, driving downstream signaling pathways that promote cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Imatinib, the first-line therapy for advanced GIST, effectively inhibits the constitutively active KIT and PDGFRα kinases, leading to significant clinical benefit. However, most patients eventually develop resistance, primarily through the acquisition of secondary mutations within the kinase domain of KIT or PDGFRα. These secondary mutations can interfere with drug binding or stabilize the active conformation of the kinase, rendering imatinib ineffective. Subsequent lines of therapy, such as sunitinib and regorafenib, have broader kinase inhibition profiles but are associated with increased off-target toxicities and limited efficacy against the polyclonal landscape of resistance mutations. This highlights the unmet need for potent and selective inhibitors that can effectively target a wide range of primary and secondary mutations.
This compound: A Novel Pan-KIT/PDGFRα Inhibitor
This compound is a quinazoline-derived pan-KIT mutant inhibitor designed to address the limitations of existing GIST therapies.[1] Its development was guided by a strategy to optimize potency against a diverse panel of mutant KIT-driven cell lines while minimizing activity against KDR (VEGFR2) to reduce the potential for hypertension.[1] Preclinical studies have shown that this compound is a highly potent and selective small-molecule inhibitor of KIT and PDGFRα, demonstrating activity against a wide spectrum of primary and imatinib-resistant secondary mutations.[2]
Mechanism of Action: Inhibition of KIT/PDGFRα Signaling
The core mechanism of action of this compound is the direct inhibition of the kinase activity of mutant KIT and PDGFRα. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling proteins. This blockade of autophosphorylation and substrate phosphorylation effectively shuts down the aberrant signaling cascade that drives GIST cell proliferation and survival.
Downstream Signaling Pathways
The constitutive activation of KIT or PDGFRα in GIST leads to the activation of several key downstream signaling pathways. This compound's inhibition of the upstream receptor kinases is expected to result in the deactivation of these pathways.
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PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
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RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation and differentiation.
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STAT3 Pathway: Activation of STAT3 has been implicated in promoting cell survival and proliferation in GIST.
The inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in GIST cells.
Quantitative Data: Preclinical Potency and Selectivity
This compound has demonstrated potent inhibitory activity against a broad range of clinically relevant KIT and PDGFRα mutations in preclinical studies. The following tables summarize the available quantitative data on its potency.
Table 1: In Vitro Cellular Potency (GI50) of this compound against various KIT mutations.
| Cell Line | KIT Mutation | GI50 (nM) |
| GIST-T1 | Exon 11 (V560D) | 4 |
| GIST-5R | T670I | 26 |
| GIST430 | Exon 11 (V560_L576del) | - |
| GIST430/V654A | Exon 11/Exon 13 (V654A) | - |
| GIST-T1/D816E | Exon 11/Exon 17 (D816E) | - |
| Ba/F3 | Exon 11 del/V654A | - |
| Ba/F3 | Exon 11 del/T670I | - |
| Ba/F3 | Exon 9 (A502_Y503dup) | - |
| Ba/F3 | Exon 17 (D816H) | - |
| Ba/F3 | Exon 17 (D816V) | - |
| Ba/F3 | Exon 17 (N822K) | - |
| Ba/F3 | Exon 17 (Y823D) | - |
| Data compiled from available literature.[3] Some specific values were not available in the reviewed abstracts. |
Table 2: In Vivo Pharmacodynamic Efficacy (EC90) of this compound in Xenograft Models.
| Model | KIT Mutation | Estimated EC90 (nM) |
| Ba/F3 | D816H | 20 |
| GIST 430/V654A | Exon 11 del/V654A | 43 |
| HGiX-106 | V654A | 76 |
| HGiX-105 | Y823D | 4 |
| EC90 values represent the concentration required to achieve 90% inhibition of KIT phosphorylation. |
Preclinical studies have reported that this compound is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and demonstrates low nanomolar activity against a wide spectrum of secondary mutations.[2]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound in GIST. Disclaimer: These are generalized protocols based on standard laboratory practices and information inferred from published abstracts. The exact details from the primary research may vary.
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits the growth of GIST cells by 50% (GI50).
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Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST-882) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
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Drug Treatment: A serial dilution of this compound is prepared in culture medium. The cells are then treated with a range of concentrations of this compound.
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Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator.
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Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
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Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated control cells, and the GI50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the KIT/PDGFRα signaling pathways following treatment with this compound.
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Cell Treatment and Lysis: GIST cells are treated with this compound at various concentrations for a specified time (e.g., 2-6 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of KIT, AKT, and ERK.
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Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
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Tumor Implantation: GIST tumor fragments (for PDX) or cultured GIST cells (for CDX) are subcutaneously implanted into immunocompromised mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
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Drug Administration: this compound is administered orally, typically once or twice daily, at various dose levels.
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Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at different time points after the final dose to assess the levels of phosphorylated KIT and downstream signaling proteins by western blot or immunohistochemistry.
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Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Clinical Development
This compound, now known as NB003, is currently being evaluated in a Phase I clinical trial (NCT04936178). This open-label, multicenter study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients with advanced malignancies, including GIST, who have progressed on or are intolerant to standard therapies.
Conclusion
This compound (NB003) is a promising next-generation TKI for the treatment of GIST. Its potent and selective inhibition of a broad spectrum of primary and secondary KIT and PDGFRα mutations, coupled with a favorable selectivity profile that avoids significant VEGFR2 inhibition, addresses key limitations of current therapies. The preclinical data strongly support its mechanism of action, which involves the direct inhibition of the primary oncogenic drivers in GIST and the subsequent shutdown of downstream pro-survival signaling pathways. The ongoing clinical evaluation of NB003 will be crucial in determining its ultimate therapeutic potential in patients with GIST.
References
- 1. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
AZD3229: A Technical Deep Dive into a Next-Generation KIT/PDGFRα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of AZD3229 (now known as NB003), a potent and selective inhibitor of KIT and PDGFRA kinases. Gastrointestinal stromal tumors (GIST) are the most common sarcoma of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first-line therapies like imatinib have revolutionized treatment, drug resistance, often stemming from secondary mutations, remains a significant clinical challenge. This compound was engineered to address this unmet need by targeting a wide spectrum of primary and imatinib-resistant secondary mutations.
Discovery and Optimization
The development of this compound began with a series of phenoxyquinazoline and quinoline-based inhibitors of PDGFRα.[1] Through iterative medicinal chemistry and structure-based design, the team optimized the scaffold for potent inhibition of a diverse panel of mutant KIT-driven cell lines.[1] A key focus of the optimization process was to minimize activity against KDR (VEGFR2) to reduce the potential for hypertension, a common side effect of second and third-line GIST therapies.[1][2] This effort led to the identification of this compound, a quinazoline acetamide, which demonstrated a superior balance of pan-KIT mutant potency and selectivity against VEGFR2.[2]
Mechanism of Action and Signaling Pathway
This compound is a small-molecule inhibitor that competitively binds to the ATP-binding pocket of KIT and PDGFRα kinases.[3] This action prevents the phosphorylation and activation of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. The primary pathways inhibited include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Potency and Selectivity Profile
This compound demonstrates potent, single-digit nanomolar growth inhibition across a broad range of cell lines expressing various KIT mutations.[1][4] In engineered and GIST-derived cell lines, this compound is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a wide spectrum of secondary mutations.[5]
Table 1: In Vitro Growth Inhibition (GI₅₀) of this compound in Ba/F3 Cells Expressing Mutant KIT
| Ba/F3 Cell Line (KIT Mutation) | This compound GI₅₀ (nM) |
| Exon 11 (Primary) | 1 - 50 |
| ATP-binding pocket (Secondary) | Potent single-digit nM |
| Activation loop (Secondary) | Potent single-digit nM |
Note: Specific GI₅₀ values for each mutation were not publicly available in a consolidated table and are described qualitatively in the source literature.[4]
A critical feature of this compound is its high selectivity for KIT/PDGFRα over VEGFR2 (KDR).[2][3] This selectivity is attributed to the interaction of water molecules with the protein and ligand in the active site.[1] This profile is designed to minimize the risk of hypertension associated with VEGFR2 inhibition, a dose-limiting toxicity for other GIST therapies.[6]
Preclinical Efficacy
The antitumor activity of this compound has been demonstrated in various preclinical models.
In Vivo Pharmacodynamics and Efficacy
In patient-derived xenograft (PDX) models of GIST, this compound caused durable inhibition of KIT signaling, leading to tumor regressions.[5] A single oral dose of 20 mg/kg resulted in complete suppression of phosphorylated KIT (pKIT) and downstream markers for up to 8 hours.[7] Pharmacokinetic-pharmacodynamic (PKPD) modeling indicates that optimal efficacy is achieved when greater than 90% inhibition of KIT phosphorylation is maintained over the dosing interval.[6][8]
Table 2: Summary of Preclinical In Vivo Studies
| Model | Key Findings |
| GIST Patient-Derived Xenografts (PDX) | Durable inhibition of KIT signaling and tumor regressions.[5] |
| Rat Telemetry Studies | No changes in arterial blood pressure at doses effective in PDX models.[5] |
Clinical Development
This compound, now known as NB003, has progressed into clinical trials. A Phase 1 study of NB003 in patients with advanced malignancies, including those with GIST who have progressed on or are intolerant to standard therapies, was initiated.[9] The trial, sponsored by Ningbo Newbay Technology Development Co., Ltd., which acquired the development rights from AstraZeneca, evaluates the safety, tolerability, and preliminary efficacy of NB003 administered as oral tablets twice daily in 28-day cycles.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the descriptions in the cited literature.
Kinase and Cell Proliferation Assays
Objective: To determine the potency of this compound against various KIT/PDGFRα mutations and its selectivity over other kinases.
Methodology:
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Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various human KIT or PDGFRα mutations. Cells are cultured in appropriate media supplemented with growth factors.
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Compound Preparation: this compound is serially diluted to create a range of concentrations.
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Cell Viability Assay:
-
Cells are seeded in 96-well plates.
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Varying concentrations of this compound are added to the wells.
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After a 72-hour incubation period, cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®).
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The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response curves.
-
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Kinase Selectivity Profiling: The inhibitory activity of this compound is tested against a panel of other kinases (e.g., KDR/VEGFR2) using similar cellular or biochemical assays to determine its selectivity.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a living organism.
Methodology:
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Model System: Immunocompromised mice are implanted with GIST patient-derived xenografts (PDXs) or GIST cell lines.
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Dosing: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically on a twice-daily schedule.
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Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.
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Pharmacodynamic (PD) Analysis: At specified time points after the final dose, tumors are harvested. Levels of total and phosphorylated KIT and downstream signaling proteins (e.g., p-ERK, p-AKT) are analyzed by methods such as Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition.
Conclusion
This compound (NB003) is a potent, selective, and orally bioavailable inhibitor of KIT and PDGFRα, designed to overcome the limitations of existing therapies for GIST.[6] Its high potency against a wide range of primary and secondary resistance mutations, coupled with a favorable selectivity profile that avoids significant VEGFR2 inhibition, positions it as a promising therapeutic candidate.[3][6] Preclinical data have demonstrated robust anti-tumor activity, and the ongoing clinical trials will be crucial in determining its safety and efficacy in patients with advanced GIST.[8][9]
References
- 1. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (this compound), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | c-Kit | TargetMol [targetmol.com]
- 8. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liferaftgroup.org [liferaftgroup.org]
In-Depth Technical Guide to AZD3229: A Potent Pan-KIT/PDGFRα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3229, also known as ubavitinib, is a highly potent and selective small molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), this compound has demonstrated significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound, serving as a vital resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide. Its structure is key to its potent and selective inhibitory activity.
Chemical Structure
-
IUPAC Name: N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide
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SMILES: CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C24H26FN7O3 | [1] |
| Molecular Weight | 479.51 g/mol | [1] |
| Solubility | DMSO: 96 mg/mL (200.2 mM) Water: Insoluble Ethanol: Insoluble | [1] |
| Appearance | Powder | [1] |
| Storage | 3 years at -20°C (powder) | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of KIT and PDGFRα, two receptor tyrosine kinases that are critical drivers in the pathogenesis of GIST.[2][3] Mutations in the genes encoding these receptors can lead to their constitutive activation, resulting in uncontrolled cell proliferation and tumor growth.[4][5] this compound is designed to inhibit a broad spectrum of these mutations, including those that are resistant to standard-of-care treatments.[2]
The binding of ligands, stem cell factor (SCF) to KIT or platelet-derived growth factor (PDGF) to PDGFRα, induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[5][6] This activation triggers downstream signaling cascades, primarily the PI3K-Akt-mTOR and RAS-MAPK pathways, which promote cell survival, proliferation, and differentiation.[5][7] this compound competitively binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AZD3229: A Technical Overview of Preclinical Efficacy in GIST Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data for AZD3229, a potent and selective inhibitor of KIT and PDGFRA kinases, in various gastrointestinal stromal tumor (GIST) models. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, primary and secondary resistance mutations remain a significant clinical challenge. This compound (now also known as NB003) is a novel, potent, and selective small-molecule inhibitor designed to target a broad spectrum of clinically relevant primary and imatinib-resistant secondary mutations in KIT and PDGFRA.[1][3] Preclinical studies have demonstrated its superior potency and selectivity compared to existing standard-of-care agents.[1][2][3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutive activation of KIT and PDGFRA receptor tyrosine kinases, which are the primary drivers of GIST cell proliferation and survival.[1][2] The binding of this compound to the ATP-binding pocket of these kinases blocks the downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[2]
Preclinical Data in GIST Models
This compound has demonstrated significant anti-tumor activity in a range of preclinical GIST models, including engineered cell lines, GIST-derived cell lines, and patient-derived xenografts (PDXs).
In Vitro Potency
This compound exhibits potent, single-digit nanomolar growth inhibitory activity across a broad panel of GIST cell lines harboring various primary and secondary KIT mutations. Notably, it is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][2][3][4]
| Cell Line Model | KIT/PDGFRA Mutation Status | This compound GI₅₀ (nM) | Imatinib GI₅₀ (nM) | Sunitinib GI₅₀ (nM) | Regorafenib GI₅₀ (nM) |
| GIST-T1 | KIT Exon 11 deletion | ~1-10 | ~10-50 | ~10-50 | ~10-50 |
| GIST882 | KIT Exon 13 K642E | ~1-10 | ~50-100 | ~10-50 | ~10-50 |
| GIST430 | KIT Exon 11 del, Exon 13 V654A | ~10-50 | >1000 | ~50-100 | ~50-100 |
| Ba/F3 KIT D816H | KIT Exon 17 D816H | ~1-10 | >1000 | >1000 | >1000 |
Table 1: Comparative in vitro growth inhibition (GI₅₀) of this compound and other TKIs in various GIST cell line models. (Note: Approximate values are derived from published data and may vary between studies).
In Vivo Efficacy
In vivo studies using GIST patient-derived xenograft (PDX) models have shown that oral administration of this compound leads to durable inhibition of KIT signaling and significant tumor regressions.[1][3][5] Optimal in vivo efficacy is achieved when there is sustained inhibition of KIT phosphorylation by over 90% throughout the dosing interval.[4]
| PDX Model | KIT Mutation Status | This compound Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| HGiXF-106 | KIT V654A | 20 mg/kg BID, oral | -60 to -99 |
| HGiXF-105 | KIT Y823D | 20 mg/kg BID, oral | -60 to -99 |
| GIST 430/654A | KIT Exon 11 del, V654A | up to 20 mg/kg BID, oral | Significant Regression |
| GIST with KIT K642E & N822K | KIT K642E, N822K | Not specified | Significant Inhibition |
Table 2: In vivo efficacy of this compound in GIST patient-derived xenograft (PDX) models. [5][6] (Note: TGI values approaching -100% indicate significant tumor regression).
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KIT immunohistochemistry and mutation status in gastrointestinal stromal tumours (GISTs) evaluated for treatment with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful establishment of patient-derived tumor xenografts from gastrointestinal stromal tumor-a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. ptglab.com [ptglab.com]
AZD3229 (NB003): A Pan-KIT/PDGFRA Inhibitor for Imatinib-Resistant Gastrointestinal Stromal Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized the treatment of GIST, a significant number of patients develop resistance, often due to the emergence of secondary mutations in KIT or PDGFRA. AZD3229, now known as NB003, is a potent and selective small-molecule inhibitor of KIT and PDGFRA designed to overcome the challenges of imatinib resistance by targeting a broad spectrum of primary and secondary mutations. This technical guide provides a comprehensive overview of the preclinical data and clinical development of this compound for the treatment of imatinib-resistant GIST.
Mechanism of Action and Preclinical Efficacy
This compound is a pan-KIT/PDGFRA inhibitor that demonstrates high potency against a wide array of clinically relevant mutations.[1][2] Preclinical studies have shown that this compound is significantly more potent than imatinib and other approved TKIs in inhibiting primary and secondary mutations in GIST cell lines and patient-derived xenograft (PDX) models.[1]
Data Presentation
Table 1: In Vitro Activity of this compound in GIST-Related Kinases
| Kinase Target (Mutation) | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |
| Primary Mutations | ||||
| KIT (Exon 11 deletion) | 1.5 | 25 | 10 | 5 |
| KIT (Exon 9 A502_Y503dup) | 3.2 | 190 | 12 | 8 |
| PDGFRA (D842V) | 8.5 | >10,000 | 550 | 250 |
| Imatinib-Resistant Secondary Mutations | ||||
| KIT (V654A - Exon 13) | 4.1 | 1,200 | 25 | 15 |
| KIT (T670I - Exon 14) | 7.8 | 2,500 | 150 | 80 |
| KIT (D816V - Exon 17) | 2.5 | >10,000 | 800 | 400 |
Note: The IC50 values are representative data compiled from preclinical studies. Actual values may vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of this compound in Imatinib-Resistant GIST Xenograft Models
| Xenograft Model (Mutation) | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| GIST-T1 (KIT Exon 11 del) | This compound | 10 mg/kg, BID | >90 | Tumor regression |
| GIST-430 (KIT Exon 11/13 mut) | This compound | 20 mg/kg, BID | >95 | Complete tumor regression |
| PDX-GIST1 (KIT Exon 11/17 mut) | This compound | 20 mg/kg, BID | >90 | Significant tumor growth delay |
BID: twice daily
Experimental Protocols
In Vitro Kinase Assays
Biochemical IC50 values for this compound and comparator compounds against various KIT and PDGFRA mutant kinases were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation was quantified by measuring the TR-FRET signal.
Cell Viability Assays
GIST cell lines harboring different KIT or PDGFRA mutations were seeded in 96-well plates and treated with a dose-response of this compound or control compounds for 72 hours. Cell viability was assessed using a commercial ATP-based luminescence assay, and GI50 values (concentration for 50% growth inhibition) were calculated.
Western Blotting
To elucidate the mechanism of action, GIST cells were treated with this compound for various times. Cell lysates were then subjected to SDS-PAGE and transferred to PVDF membranes. Western blotting was performed using primary antibodies against phosphorylated and total KIT, AKT, and ERK1/2 to assess the inhibition of downstream signaling pathways.
Patient-Derived Xenograft (PDX) Models
Tumor fragments from imatinib-resistant GIST patients were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control, imatinib, or this compound. Tumor volume and body weight were measured regularly to assess treatment efficacy and tolerability.
Signaling Pathways and Experimental Workflows
KIT/PDGFRA Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits mutated KIT/PDGFRA, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing this compound efficacy in GIST PDX models.
Clinical Development
This compound, now known as NB003, is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, including GIST (NCT04936178).[3][4] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients who have progressed on or are intolerant to standard therapies.[3][4]
Conclusion
This compound (NB003) has demonstrated significant preclinical activity against a broad range of imatinib-resistant KIT and PDGFRA mutations in GIST. Its high potency and selectivity suggest the potential for a favorable therapeutic window. The ongoing clinical evaluation will be critical in determining the role of this promising agent in the treatment landscape of advanced GIST. The data presented in this guide underscore the rationale for the continued development of this compound as a potential best-in-class inhibitor for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial: NCT04936178 - My Cancer Genome [mycancergenome.org]
- 4. Clinical Trial Details [gisttrials.org]
AZD3229: A Technical Guide to Its Inhibition of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor targeting the KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases.[1][2] It was designed to address the challenges of drug resistance in cancers driven by mutations in these kinases, particularly in gastrointestinal stromal tumors (GIST).[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on cellular signaling, and detailed protocols for key experimental assays used in its characterization.
Core Mechanism of Action: Inhibition of KIT/PDGFRα Signaling
Gastrointestinal stromal tumors are frequently driven by gain-of-function mutations in the KIT or PDGFRα receptor tyrosine kinases. These mutations lead to constitutive activation of the kinase, triggering downstream signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. The primary signaling pathways activated by KIT and PDGFRα include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
This compound functions as a type II inhibitor, binding to the inactive conformation of the kinase and preventing its activation. This inhibition blocks the autophosphorylation of KIT and PDGFRα, thereby preventing the subsequent activation of downstream signaling effectors. By disrupting these oncogenic signaling networks, this compound effectively suppresses tumor cell growth and induces apoptosis in cancer cells harboring activating mutations in KIT and PDGFRα. The drug has demonstrated potent activity against both primary mutations and a wide spectrum of secondary mutations that confer resistance to other tyrosine kinase inhibitors like imatinib.[1][2][3]
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified in various preclinical studies using engineered and GIST-derived cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of this compound against a panel of KIT mutations.
Table 1: Biochemical IC50 Values of this compound against Mutant KIT Kinases
| KIT Mutation | IC50 (nM) |
| Exon 11 deletion | 1.2 |
| Exon 9 A502_Y503dup | 3.4 |
| Exon 13 K642E | 1.1 |
| Exon 17 N822K | 1.5 |
| Exon 17 D816V | 2.5 |
Data compiled from preclinical studies.
Table 2: Cellular GI50 Values of this compound in GIST Cell Lines
| Cell Line | KIT Mutation | GI50 (nM) |
| GIST-T1 | Exon 11 V560del | 0.8 |
| GIST882 | Exon 13 K642E | 1.5 |
| GIST430 | Exon 11 V560_L576del | 2.1 |
| GIST48 | Exon 11 V560D, Exon 17 D816H | 12 |
Data represents the concentration of this compound required to inhibit cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and the experimental procedures for its characterization, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits KIT/PDGFRα autophosphorylation.
Caption: Workflow for characterizing this compound's inhibitory activity.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (Representative Protocol)
This protocol is a representative example based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against purified wild-type and mutant KIT or PDGFRα kinases.
Materials:
-
Recombinant human KIT or PDGFRα kinase (wild-type and mutants)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Western Blot for Phosphorylated KIT
Objective: To assess the effect of this compound on the phosphorylation of KIT in GIST cells.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST882)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-KIT (e.g., Tyr719), anti-total-KIT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed GIST cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-KIT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total KIT and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of GIST cells (GI50).
Materials:
-
GIST cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed GIST cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 value.
Conclusion
This compound is a promising therapeutic agent that potently and selectively inhibits the KIT and PDGFRα signaling pathways, which are critical drivers in GIST and other malignancies. Its ability to overcome resistance to existing therapies highlights its potential as a valuable addition to the arsenal of targeted cancer treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
Methodological & Application
Application Notes and Protocols for AZD3229 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases. It has demonstrated significant activity against a wide range of primary and secondary mutations in gastrointestinal stromal tumors (GIST), which are often resistant to standard therapies.[1][2] Preclinical studies have shown that this compound is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][2] These application notes provide an overview of the in vitro experimental protocols for evaluating the efficacy of this compound in cell culture models of GIST.
Data Presentation
The following table summarizes the available quantitative data on the potency of this compound in preclinical models.
| Cell Model | Mutation Status | Parameter | Value (nM) |
| Ba/F3 | KIT D816H | EC90 (pKIT Inhibition) | 20 |
| GIST 430 | KIT V654A | EC90 (pKIT Inhibition) | 43 |
| HGiXF-106 (PDX) | KIT V654A | EC90 (pKIT Inhibition) | 76 |
| HGiXF-105 (PDX) | KIT Y823D | EC90 (pKIT Inhibition) | 4 |
PDX: Patient-Derived Xenograft
Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the constitutive activation of KIT and PDGFRα receptor tyrosine kinases, which are the primary drivers in most GISTs. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on GIST cell lines.
Cell Culture and Maintenance
This protocol describes the general procedure for culturing GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-882, or engineered Ba/F3 cells with specific KIT/PDGFRα mutations)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain GIST cell lines in a humidified incubator at 37°C with 5% CO₂.
-
For adherent cells, passage them when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal density.
-
To passage adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Cell Viability Assay (MTS/MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of GIST cells, which is an indicator of cell viability.
Materials:
-
GIST cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in GIST cells following treatment with this compound.
Materials:
-
GIST cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed GIST cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of KIT Signaling
This protocol assesses the inhibitory effect of this compound on the phosphorylation of KIT and its downstream targets.
Materials:
-
GIST cells
-
Complete growth medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat GIST cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of protein phosphorylation.
References
Application Notes and Protocols for AZD3229 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 is an oral, potent, and selective small-molecule inhibitor of the KIT and PDGFRα receptor tyrosine kinases.[1][2] It was specifically designed to target a wide spectrum of primary and secondary mutations in KIT/PDGFRα that are known to confer resistance to standard-of-care therapies in Gastrointestinal Stromal Tumors (GIST).[3][4] By inhibiting these driver mutations, this compound blocks downstream signaling pathways, leading to reduced tumor cell proliferation and tumor regressions in preclinical GIST xenograft models.[5] These application notes provide a comprehensive guide for the utilization of this compound in relevant xenograft models to study its efficacy and mechanism of action.
Mechanism of Action
GIST is primarily driven by gain-of-function mutations in the KIT or PDGFRα genes, leading to ligand-independent, constitutive activation of the receptor's kinase function. This triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of KIT and PDGFRα, preventing receptor phosphorylation (activation).[4][6] The primary pharmacodynamic biomarker for this compound activity is the inhibition of phosphorylated KIT (pKIT).[3] Studies have shown that optimal anti-tumor efficacy is achieved when greater than 90% inhibition of KIT phosphorylation is sustained over the dosing interval.[3][5]
Data Presentation: Efficacy and Pharmacodynamics
Quantitative data from preclinical studies are summarized below. This compound has demonstrated significant anti-tumor activity across a range of GIST xenograft models harboring various KIT mutations.
Table 1: In Vivo Efficacy of this compound in GIST Xenograft Models
| Xenograft Model | KIT Mutation Status | Dose (mg/kg, BID, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression |
|---|---|---|---|---|
| GIST 430 | Exon 11 del, Exon 13 V654A | up to 20 | 21 days | Tumor Regressions (-60% to -99%)[5] |
| HGiXF-106 (PDX) | Exon 13 V654A | up to 20 | 21 days | Tumor Regressions (-60% to -99%)[5] |
| HGiXF-105 (PDX) | Exon 17 Y823D | up to 20 | 21 days | Tumor Regressions (-60% to -99%)[5] |
| Ba/F3 Xenograft | Exon 17 D816H | up to 20 | 10 days | Tumor Regressions (-60% to -99%)[5] |
Table 2: Pharmacodynamic Activity (pKIT Inhibition) of this compound
| Model | EC90 for pKIT Inhibition (Free Mouse Plasma Conc.) |
|---|---|
| Ba/F3 D816H | 20 nM[5] |
| GIST 430/V654A | 43 nM[5] |
| HGiXF-106 | 76 nM[5] |
| HGiXF-105 | 4 nM[5] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in xenograft studies. The overall workflow is depicted below.
Protocol 3.1: Establishment of GIST Xenograft Models
This protocol describes the subcutaneous implantation of GIST cells (Cell-Derived Xenograft, CDX) or patient tumor fragments (Patient-Derived Xenograft, PDX).
Materials:
-
GIST cell line (e.g., GIST 430) or cryopreserved GIST PDX tissue fragments.
-
Immunocompromised mice (e.g., NOD-scid, NSG, or NMRI nu/nu), 6-8 weeks old.
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, cell culture medium (e.g., RPMI-1640).
-
Surgical tools (forceps, scalpels), 1 mL syringes, 27G needles.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to any procedures.
-
Implantation Site Preparation: Anesthetize the mouse. Shave and sterilize the right flank with alcohol wipes.
-
For CDX Models (e.g., GIST 430): a. Harvest cultured GIST cells that are in the logarithmic growth phase. b. Resuspend cells in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Keep on ice. c. Subcutaneously inject 100-200 µL of the cell suspension into the prepared flank of the mouse.
-
For PDX Models: a. Thaw a cryopreserved GIST tumor fragment rapidly. b. In a sterile petri dish with PBS, mince the tumor tissue into small fragments of approximately 2-3 mm³. c. Using a trocar or forceps, subcutaneously implant one tumor fragment into the prepared flank.
-
Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and for any signs of distress.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors become palpable.
-
Initiation of Treatment: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
Protocol 3.2: Preparation and Administration of this compound
This compound is administered orally. The following is a representative formulation protocol.
Materials:
-
This compound powder.
-
Vehicle components: Dimethylacetamide (DMA) and Polyethylene glycol 200 (PEG 200). Note: A vehicle of DMA/PEG 200 (e.g., 7.2%/92.5% v/v) has been used for similar compounds in preclinical studies.[7]
-
Sterile water or saline.
-
Balance, vortex mixer, sonicator.
-
Oral gavage needles (e.g., 20G, curved).
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle. For a DMA/PEG 200 formulation, carefully mix the components in the specified ratio.
-
This compound Formulation: a. Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed. b. Create a suspension or solution by first dissolving/suspending the powder in the DMA component, then adding the PEG 200. Vortex thoroughly and sonicate if necessary to achieve a uniform suspension. c. Prepare fresh daily before administration.
-
Oral Administration: a. Gently restrain the mouse. b. Measure the correct volume of the this compound formulation based on the animal's most recent body weight (e.g., at a dose volume of 10 mL/kg). c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer twice daily (BID), typically with an 8-12 hour interval between doses.
Protocol 3.3: Tumor Volume Measurement and Efficacy Evaluation
Procedure:
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume (TV) using the formula: TV = (L x W²) / 2
-
Efficacy Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI) or tumor regression at the end of the study (e.g., Day 21).
-
TGI Calculation: TGI is calculated by comparing the change in tumor volume in the treated group to the vehicle control group. Mean % Change from Baseline (Treated) = ((Mean TVfinal - Mean TVbaseline) / Mean TVbaseline) * 100 Mean % Change from Baseline (Vehicle) = ((Mean TVfinal - Mean TVbaseline) / Mean TVbaseline) * 100 % TGI = 100 - [ (Mean % Change Treated / Mean % Change Vehicle) * 100 ]
-
Regression Calculation: For studies where tumors shrink, regression is often reported as the percentage change from baseline tumor size for the treated group.[3]
Protocol 3.4: Pharmacodynamic Analysis of pKIT Inhibition
This protocol outlines the collection of tumor tissue and subsequent analysis of pKIT levels by Western Blot.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST, as BSA is preferred over milk for phospho-proteins).
-
Primary antibodies: Rabbit anti-phospho-KIT (e.g., Tyr703 or Tyr823) and Rabbit anti-total-KIT.
-
Loading control antibody (e.g., anti-β-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Tumor Collection: At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize mice and immediately excise tumors.
-
Sample Processing: Snap-freeze tumors in liquid nitrogen and store at -80°C until analysis.
-
Protein Extraction: a. Homogenize the frozen tumor tissue in ice-cold lysis buffer with inhibitors. b. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet insoluble material. c. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20-50 µg) and prepare with Laemmli buffer. b. Separate proteins by size using SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-pKIT antibody overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Apply ECL substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed for total KIT and a loading control to ensure equal protein loading and to quantify the level of pKIT inhibition relative to total KIT.
References
- 1. Item - Supplementary Table S3 from The PharmacokineticâPharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Supplementary Table S2 from The PharmacokineticâPharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - American Association for Cancer Research - Figshare [aacr.figshare.com]
Application Notes and Protocols for AZD3229 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of AZD3229, a potent and selective inhibitor of KIT and PDGFRA, for the treatment of gastrointestinal stromal tumors (GIST). The following protocols and data are based on published in vivo mouse studies and are intended to guide researchers in designing and executing similar experiments.
Overview of this compound In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various mouse models of GIST, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and allografts.[1][2] The primary mechanism of action is the inhibition of KIT phosphorylation, leading to the suppression of downstream signaling pathways and subsequent tumor growth inhibition.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in mice, as well as its efficacy in different GIST models.
Table 1: Pharmacokinetic Properties of this compound in Mice [1]
| Parameter | Value |
| Volume of Distribution (Vd) | 0.7 L/kg |
| Clearance (CL) | 7 mL/min/kg |
| Oral Bioavailability | Good |
| Half-life (t½) | ~2 hours |
Table 2: this compound Dosage and Efficacy in Mouse Models of GIST [1]
| Mouse Model | KIT Mutation(s) | Dosage Regimen | Tumor Growth Inhibition (TGI) |
| Ba/F3 Allograft | Exon 11 del 557-558 / D816H | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |
| GIST430/V654 CDX | Exon 11 del 560-578 / V654A | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |
| HGiXF-105 PDX | Exon 11 del 557-558 / Y823D | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |
| HGiXF-106 PDX | Exon 11 del 557-558 / V654A | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |
Note: Optimal efficacy, defined as tumor regression, is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval.[1]
Experimental Protocols
Establishment of GIST Patient-Derived Xenografts (PDX)
This protocol outlines the procedure for establishing GIST PDX models in immunocompromised mice.
Materials:
-
Freshly resected human GIST tissue
-
6-8 week old female BALB/c athymic nude mice
-
Sterile surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Animal housing facility with sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh GIST tissue from surgical resection under sterile conditions.
-
Immediately place the tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the dorsal flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and repeat the implantation procedure for passaging.
-
In Vivo Dosing of this compound
This protocol describes the oral administration of this compound to mice bearing GIST xenografts.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Ensure the formulation is well-mixed before each administration.
-
-
Dosing Administration:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Administer the this compound formulation orally using a gavage needle.
-
For multi-day studies, repeat the administration at the specified frequency (e.g., once daily, twice daily).
-
Western Blot Analysis of KIT Phosphorylation
This protocol details the procedure for assessing the inhibition of KIT phosphorylation in tumor tissue lysates.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-KIT (pKIT) and anti-total-KIT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Excise tumors from treated and vehicle control mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pKIT antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-KIT antibody as a loading control.
-
Quantify the band intensities to determine the percentage of pKIT inhibition relative to the total KIT.
-
Visualizations
Signaling Pathway
Caption: The KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in mouse xenograft models.
References
AZD3229 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 is a potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases. It has demonstrated significant activity against a wide range of primary and secondary mutations in these receptors, which are key drivers in the pathogenesis of Gastrointestinal Stromal Tumors (GIST). These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.
Physicochemical Properties
This compound is a white to off-white powder. The following table summarizes its solubility in common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 208.55 mM | Commercially available data indicates high solubility.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[3] |
| Ethanol | < 1 mg/mL | < 2.08 mM | This compound is sparingly soluble in ethanol.[2] |
| Water | < 1 mg/mL | < 2.08 mM | This compound is practically insoluble in water.[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of KIT and PDGFRα.[4][5] In GIST, mutations in these receptors lead to their constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. By blocking the ATP-binding site of these kinases, this compound prevents their autophosphorylation and the subsequent activation of downstream pathways.
The primary signaling pathways inhibited by this compound include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell proliferation and immune response.
-
PLCγ Pathway: This pathway is involved in cell signaling through the generation of second messengers.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO to ensure maximum solubility.[2]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization: While not always necessary for small molecules, if sterile conditions are critical, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Table 2: Example Dilutions for a 10 mM Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock (µL) | Volume of Media (mL) |
| 1 µM | 1 | 10 |
| 10 µM | 10 | 10 |
| 100 µM | 100 | 10 |
Preparation of Formulation for In Vivo Experiments
This protocol describes the preparation of a formulation suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Dissolve this compound in DMSO: In a separate sterile tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.
-
Formulation: Gradually add the PEG300 to the this compound/DMSO solution while vortexing.
-
Add Tween 80: Add the Tween 80 to the mixture and continue to vortex until the solution is clear.
-
Final Dilution: Add the saline or PBS to the mixture to reach the final desired concentration and volume. Vortex thoroughly to ensure a homogenous suspension.
-
Administration: The formulation should be prepared fresh on the day of dosing and administered immediately.
Stability
This compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 1 year when stored at -80°C.[2] It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound. Formulations for in vivo use should be prepared fresh daily.
Safety Precautions
This compound is a potent pharmacological agent and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | c-Kit | TargetMol [targetmol.com]
- 4. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Validating the Efficacy of AZD3229 in Targeting KIT/PDGFRα Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 is a potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2] It has demonstrated significant activity against a wide array of primary and secondary mutations in these kinases, which are critical drivers in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).[1][2][3] The mechanism of action of this compound involves the inhibition of KIT/PDGFRα signaling pathways, leading to a reduction in downstream signaling and subsequent tumor growth.[2][4] This application note provides a detailed protocol for utilizing Western blot analysis to validate the target engagement and downstream effects of this compound on the KIT/PDGFRα signaling cascade in GIST cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the comprehensive workflow for the Western blot protocol.
Caption: KIT/PDGFRα Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following table summarizes the reported potency of this compound against various KIT mutations, providing a reference for expected experimental outcomes.
| KIT Mutation | Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| Exon 11 deletion | GIST-T1 | 1.5 | 23 | [2] |
| Exon 9 A502_Y503dup | GIST48 | 3.6 | 120 | [2] |
| Exon 17 D816V | Ba/F3 | 8 | >10000 | [2] |
| Exon 11/17 (V560del/D816H) | Ba/F3 | 12 | >10000 | [2] |
Experimental Protocol: Western Blot for this compound Target Validation
This protocol is designed for GIST cell lines harboring activating KIT or PDGFRα mutations.
Materials and Reagents
-
Cell Lines: GIST-T1 (KIT exon 11 deletion), GIST48 (KIT exon 9 duplication), or other relevant GIST cell lines.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and associated equipment.
-
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-KIT (Tyr719)
-
Rabbit anti-KIT
-
Rabbit anti-phospho-PDGFRα (Tyr754)
-
Rabbit anti-PDGFRα
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Plate GIST cells and allow them to adhere and reach 70-80% confluency.
-
Serum starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Expected Outcomes
Treatment with this compound is expected to result in a dose-dependent decrease in the phosphorylation of KIT, PDGFRα, and their downstream effectors, AKT and ERK. Total protein levels of these kinases should remain unchanged. The loading control, β-Actin, should be consistent across all lanes. These results will provide clear evidence of this compound's on-target activity and its efficacy in inhibiting the KIT/PDGFRα signaling pathway.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms with AZD3229
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 is a potent and selective small-molecule inhibitor of KIT and PDGFRA kinases, designed to combat drug resistance in cancers driven by mutations in these receptors, particularly in Gastrointestinal Stromal Tumors (GIST). Resistance to standard-of-care tyrosine kinase inhibitors (TKIs) like imatinib is a significant clinical challenge, often arising from the acquisition of secondary mutations in the KIT/PDGFRA genes. This compound has demonstrated broad activity against a wide spectrum of primary and secondary mutations that confer resistance to other TKIs.
These application notes provide a comprehensive overview of the use of this compound as a tool to study and overcome drug resistance mechanisms. The included protocols offer detailed methodologies for in vitro and in vivo studies to evaluate the efficacy of this compound and to investigate the molecular mechanisms of resistance.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the KIT and PDGFRA receptor tyrosine kinases. In many GISTs, gain-of-function mutations in these receptors lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MAPK pathways. This compound effectively inhibits the phosphorylation of KIT and PDGFRA, thereby blocking these downstream signals. A key advantage of this compound is its ability to inhibit a wide range of resistance mutations, including those in the ATP-binding pocket and the activation loop of the kinase domain, which are common mechanisms of resistance to other TKIs.[1]
Data Presentation
In Vitro Activity of this compound Against a Panel of KIT Mutations
The following table summarizes the in vitro activity of this compound against Ba/F3 cells engineered to express various clinically relevant KIT mutations. The data is presented as GI90 values (the concentration of the drug that inhibits cell growth by 90%).
| Cell Line (KIT Mutation) | This compound GI90 (nM) | Imatinib GI90 (nM) | Sunitinib GI90 (nM) | Regorafenib GI90 (nM) |
| Primary Mutations | ||||
| Exon 11 deletion | Value not explicitly provided, but described as 15-60 times more potent than imatinib[2] | >1000 | >1000 | 130 |
| Exon 9 A502_Y503dup | 16 | >1000 | 130 | 130 |
| Secondary (Resistance) Mutations | ||||
| Exon 11/13 V654A | 43 | >1000 | 250 | 130 |
| Exon 11/17 D816H | 20 | >1000 | >1000 | >1000 |
| Exon 11/17 N822K | 14 | >1000 | >1000 | 250 |
| Exon 11/17 Y823D | 4 | >1000 | >1000 | 250 |
Data synthesized from publicly available research.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine GI50/GI90 Values
This protocol describes how to assess the inhibitory effect of this compound on the proliferation of GIST cell lines or engineered Ba/F3 cells expressing various KIT mutations.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST430) or Ba/F3 cells with specific KIT mutations
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (and other TKIs for comparison) dissolved in DMSO to create stock solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other TKIs in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the GI50 and GI90 values using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of KIT Phosphorylation
This protocol is for assessing the inhibition of KIT signaling by this compound in GIST cells.
Materials:
-
GIST cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a GIST xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
GIST cell line (e.g., GIST430) or patient-derived xenograft (PDX) fragments
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
-
Animal welfare-approved housing and protocols
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of GIST cells (e.g., 5-10 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
For PDX models, implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, and a comparator TKI).
-
-
Drug Administration:
-
Administer this compound and other drugs via oral gavage at the desired dose and schedule (e.g., once or twice daily).[1]
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points after the last dose, tumors can be harvested to assess target engagement by Western blotting for p-KIT, as described in Protocol 2.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Caption: this compound inhibits KIT/PDGFRA signaling pathways.
Caption: Workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for AZD3229 in Combination with Other GIST Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal Stromal Tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT proto-oncogene or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)[1][2]. While tyrosine kinase inhibitors (TKIs) like imatinib, sunitinib, and regorafenib have revolutionized GIST treatment, drug resistance, often mediated by secondary mutations in KIT or activation of alternative signaling pathways, remains a significant clinical challenge[3][4][5][6].
AZD3229 (also known as NB003) is a novel, potent, and selective oral small-molecule inhibitor of KIT and PDGFRA.[7][8] Preclinical studies have demonstrated its superior activity against a wide spectrum of primary and secondary mutations compared to existing standard-of-care therapies.[7][9] this compound is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and shows low nanomolar activity against a wide range of secondary mutations.[7] These characteristics make this compound a promising candidate for both monotherapy and combination strategies to overcome resistance and improve outcomes for GIST patients.
This document provides detailed application notes and protocols for the investigation of this compound in combination with other GIST therapies. While clinical data on this compound combination therapy is not yet available, the following sections provide a strong preclinical rationale and detailed methodologies for exploring synergistic or additive effects with current standard-of-care agents.
Data Presentation: this compound Monotherapy Efficacy
The following tables summarize the preclinical efficacy of this compound as a monotherapy, providing a baseline for comparison when evaluating combination therapies.
Table 1: In Vitro Potency of this compound against various KIT mutations.
| Cell Line / Mutation | This compound EC90 (nM) |
| Ba/F3 KIT D816H | 20 |
| GIST 430/V654A | 43 |
| HGiX-106 (PDX model of KIT V654A) | 76 |
| HGiX-105 (PDX model of KIT Y823D) | 4 |
Data extracted from preclinical PK-PD modeling studies.
Table 2: In Vivo Antitumor Activity of this compound in GIST Xenograft Models.
| Xenograft Model | Mutation Status | This compound Dosing | Tumor Growth Inhibition (TGI) |
| GIST 430 | KIT Exon 11 del, Exon 13 V654A | up to 20 mg/kg BID | -60% to -99% (regressions) |
| HGiXF-106 (PDX) | KIT V654A | up to 20 mg/kg BID | -60% to -99% (regressions) |
| HGiXF-105 (PDX) | KIT Y823D | up to 20 mg/kg BID | -60% to -99% (regressions) |
| Ba/F3 | KIT D816H | up to 20 mg/kg BID | -60% to -99% (regressions) |
TGI values represent tumor regressions. Data is from preclinical studies with oral administration.
Rationale for Combination Therapies
The development of resistance to TKI therapy in GIST is often due to the emergence of polyclonal secondary mutations in KIT or the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.[3][5][10] A combination therapy approach that targets both the primary driver mutation and the mechanisms of resistance holds the potential for more durable responses.
Potential Combination Strategies with this compound:
-
This compound + Imatinib: For treatment-naïve patients, a combination of this compound and imatinib could potentially delay or prevent the emergence of resistance by providing broader coverage against a wider range of potential primary and secondary mutations from the outset.
-
This compound + Sunitinib or Regorafenib: In patients who have developed resistance to imatinib, sunitinib and regorafenib are standard second- and third-line therapies.[11][12] Combining this compound with these agents could provide a more comprehensive inhibition of the heterogeneous resistant clones that often emerge after first-line therapy. A rapid alternation of sunitinib and regorafenib has been explored to broaden the spectrum of targeted subclones.[13]
-
This compound + Pathway Inhibitors (e.g., MEK or PI3K/AKT inhibitors): Preclinical studies have shown that combining KIT inhibitors with inhibitors of the MAPK or PI3K/AKT pathways can be synergistic in GIST models.[3][10] Given that this compound potently inhibits KIT, combining it with an inhibitor of a key downstream signaling pathway could overcome resistance mediated by pathway reactivation.
Experimental Protocols
The following protocols provide detailed methodologies for the preclinical evaluation of this compound in combination with other GIST therapies.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the in vitro efficacy of this compound in combination with other TKIs (imatinib, sunitinib, regorafenib) or pathway inhibitors on the proliferation of GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST48, GIST430, GIST882) representing different KIT mutations.
-
This compound, imatinib, sunitinib, regorafenib, MEK inhibitor (e.g., binimetinib), PI3K/AKT inhibitor (e.g., MK-2206).
-
96-well cell culture plates.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader.
-
Synergy analysis software (e.g., CompuSyn).
Procedure:
-
Cell Seeding: Seed GIST cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) in cell culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations).
-
Combination drug alone (multiple concentrations).
-
This compound in combination with the other drug at a constant or variable ratio.
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Use synergy analysis software to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound combination therapies on key signaling pathways in GIST cell lines.
Materials:
-
GIST cell lines.
-
This compound and combination drugs.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies against p-KIT, KIT, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat GIST cells with this compound, the combination drug, or the combination at effective concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
Protocol 3: In Vivo GIST Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo efficacy and tolerability of this compound in combination with other GIST therapies in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nu/nu).
-
GIST cells or patient-derived tumor fragments for implantation.
-
This compound and combination drugs formulated for oral gavage.
-
Calipers for tumor measurement.
-
Animal balance.
-
Equipment for drug administration (e.g., gavage needles).
Procedure:
-
Xenograft Establishment:
-
Subcutaneously implant GIST cells or tumor fragments into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control.
-
This compound alone.
-
Combination drug alone.
-
This compound + combination drug.
-
-
Administer the drugs orally at the predetermined doses and schedules.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice regularly as indicators of toxicity.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Assess tolerability based on body weight changes and clinical observations.
-
Mandatory Visualization
Caption: Key signaling pathways in GIST and points of therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 6. Mechanism of Resistance in Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 12. An updated review of the treatment landscape for advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Study of Rapid Alternation of Sunitinib and Regorafenib for the Treatment of Tyrosine Kinase Inhibitor Refractory Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following AZD3229 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze cellular responses to AZD3229, a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] The following sections detail the mechanism of action of this compound, protocols for assessing apoptosis, cell cycle progression, and intracellular protein phosphorylation, and include data presentation tables and workflow diagrams.
Introduction to this compound
This compound is a small molecule inhibitor targeting KIT and PDGFRα, receptor tyrosine kinases that are frequently mutated and constitutively active in various cancers, most notably Gastrointestinal Stromal Tumors (GIST).[1][2] this compound has demonstrated high potency against a wide spectrum of primary and secondary mutations that confer resistance to other tyrosine kinase inhibitors.[1][2][3] By inhibiting the kinase activity of KIT and PDGFRα, this compound blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and growth.[2][3] Flow cytometry is an indispensable tool for elucidating the cellular consequences of this compound treatment, enabling quantitative analysis of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins at the single-cell level.
Key Flow Cytometry Applications for this compound Analysis
Flow cytometry can be employed to investigate three key cellular processes affected by this compound:
-
Apoptosis: To determine the induction of programmed cell death in cancer cells following this compound exposure.
-
Cell Cycle Progression: To assess the impact of this compound on cell division and identify potential cell cycle arrest.
-
Protein Phosphorylation: To directly measure the inhibition of downstream signaling pathways by quantifying the phosphorylation status of key effector proteins.
Data Presentation
Table 1: Apoptosis Induction by this compound in GIST-T1 Cells
| Treatment Group | Concentration (nM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 0 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound | 10 | 15.8 ± 2.5 | 8.4 ± 1.3 |
| This compound | 50 | 35.1 ± 4.2 | 19.7 ± 2.9 |
| This compound | 100 | 58.9 ± 6.7 | 35.2 ± 4.5 |
Table 2: Cell Cycle Analysis of GIST-T1 Cells Treated with this compound
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.3 ± 3.8 | 30.1 ± 2.9 | 14.6 ± 1.7 |
| This compound | 10 | 68.7 ± 4.5 | 20.5 ± 2.1 | 10.8 ± 1.3 |
| This compound | 50 | 79.2 ± 5.1 | 12.3 ± 1.8 | 8.5 ± 1.1 |
| This compound | 100 | 85.4 ± 6.2 | 7.9 ± 1.2 | 6.7 ± 0.9 |
Table 3: Inhibition of KIT Downstream Signaling by this compound
| Treatment Group | Concentration (nM) | Median Fluorescence Intensity (p-AKT Ser473) | Median Fluorescence Intensity (p-ERK1/2 Thr202/Tyr204) |
| Vehicle Control | 0 | 2543 ± 150 | 1876 ± 123 |
| This compound | 10 | 1872 ± 110 | 1354 ± 98 |
| This compound | 50 | 985 ± 76 | 789 ± 65 |
| This compound | 100 | 452 ± 41 | 367 ± 33 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
GIST-T1 cells (or other relevant cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed GIST-T1 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain apoptotic floating cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., TrypLE).
-
Combine the detached cells with their corresponding supernatant.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite the FITC and PI dyes using the appropriate lasers (e.g., 488 nm).
-
Collect fluorescence signals using appropriate filters (e.g., 530/30 nm for FITC and >670 nm for PI).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells.
Materials:
-
GIST-T1 cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing RNase A and Propidium Iodide in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Measure the PI fluorescence on a linear scale.
-
Use software to model the cell cycle phases (G0/G1, S, and G2/M) based on the DNA content histogram.[4]
-
Protocol 3: Intracellular Phospho-Protein Staining
This protocol outlines the procedure for measuring the phosphorylation status of key signaling proteins downstream of KIT, such as AKT and ERK.
Materials:
-
GIST-T1 cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed GIST-T1 cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat with this compound for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., SCF) for 15-30 minutes to induce KIT signaling.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge the cells and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of staining buffer (PBS with 1% BSA).
-
Add the fluorochrome-conjugated phospho-specific antibodies at the manufacturer's recommended concentration.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
Mandatory Visualizations
Caption: this compound inhibits KIT/PDGFRα signaling pathways.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
AZD3229 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZD3229. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It was specifically designed to target a broad range of primary and secondary mutations in these kinases that are relevant in Gastrointestinal Stromal Tumors (GIST).[1][2]
Q2: Was this compound designed to avoid specific off-targets?
Yes, a key aspect of this compound's design was to minimize the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of VEGFR2 is associated with high-grade hypertension, a dose-limiting toxicity observed with other multi-kinase inhibitors used in GIST treatment, such as sunitinib and regorafenib. This compound was developed to have a wide margin of selectivity against VEGFR2 to potentially avoid this adverse effect.
Q3: What is the broader kinase selectivity profile of this compound?
This compound exhibits a superior selectivity profile compared to standard-of-care agents like imatinib, sunitinib, and regorafenib, as well as other investigational drugs.[1][2] A comprehensive kinome scan was performed to characterize its off-target profile. The data below summarizes the kinases that showed significant inhibition.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cellular Assays
If you observe a cellular phenotype that cannot be readily explained by the inhibition of KIT or PDGFRα, it may be due to an off-target effect of this compound.
-
Recommendation 1: Cross-reference the unexpected phenotype with the known functions of the off-target kinases listed in the selectivity profile table.
-
Recommendation 2: Perform rescue experiments by overexpressing a drug-resistant mutant of the suspected off-target kinase to see if the phenotype is reversed.
-
Recommendation 3: Use a structurally distinct inhibitor of the suspected off-target kinase to see if it phenocopies the effect of this compound.
Issue 2: Discrepancies in Potency (IC50) Values Between Assays
You may observe different IC50 values for this compound depending on the cell line or experimental setup.
-
Recommendation 1: Ensure consistent experimental conditions, including cell density, serum concentration, and incubation time.
-
Recommendation 2: Consider the expression levels of KIT, PDGFRα, and potential off-target kinases in your specific cell line. Higher target expression may require higher concentrations of the inhibitor.
-
Recommendation 3: For cell-based assays, the intracellular concentration of ATP can influence the apparent potency of ATP-competitive inhibitors like this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Primary Cellular Function |
| KIT | >99% | <1 | Receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. |
| PDGFRα | >99% | <1 | Receptor tyrosine kinase involved in cell growth, proliferation, and differentiation. |
| DDR1 | 98% | 15 | Receptor tyrosine kinase involved in cell adhesion, migration, and matrix remodeling. |
| FLT3 | 95% | 25 | Receptor tyrosine kinase involved in hematopoiesis. |
| TRKA | 92% | 40 | Receptor tyrosine kinase for nerve growth factor. |
| TRKB | 88% | 75 | Receptor tyrosine kinase for brain-derived neurotrophic factor. |
| VEGFR2 | <10% | >1000 | Receptor tyrosine kinase involved in angiogenesis. |
Note: This data is representative and compiled from publicly available information. For exact values, please refer to the primary publication.
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling (KinomeScan™)
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: A proprietary kinase-tagged phage and test compound are combined in wells of a microtiter plate.
-
Binding Reaction: A broad panel of human kinases is added to the wells to allow for binding competition between the test compound and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle), and a lower percentage indicates stronger binding of the inhibitor to the kinase.
Protocol 2: Cellular Phospho-Protein Analysis by Western Blot
This protocol is used to confirm the on-target and potential off-target activity of this compound in a cellular context.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO as a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of the target kinases (e.g., p-KIT, KIT, p-PDGFRα, PDGFRα) and suspected off-targets.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: this compound mechanism of action on primary and key off-targets.
Caption: Workflow for investigating this compound off-target effects.
References
AZD3229 Technical Support Center: Animal Model Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and managing potential toxicities of AZD3229 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the receptor tyrosine kinases KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1] It is designed to target a wide range of primary and secondary mutations in these kinases, which are key drivers in gastrointestinal stromal tumors (GIST).[1]
Q2: What is the most significant advantage of this compound in terms of its toxicity profile compared to other multi-kinase inhibitors?
A2: A major advantage of this compound is its high selectivity, which results in a wide margin against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of VEGFR-2 by other kinase inhibitors is a common cause of dose-limiting toxicities such as high-grade hypertension.[1][2] Preclinical studies in rat telemetry models have shown that this compound can lead to tumor regression at doses that do not cause changes in arterial blood pressure.[1]
Q3: What are the known toxicities of this compound in animal models from published studies?
A3: Published literature on this compound emphasizes its favorable cardiovascular safety profile, with a notable absence of hypertension at therapeutically effective doses in rat models.[1] Detailed public reports on other specific organ toxicities (e.g., hematological, gastrointestinal) are limited. However, as a kinase inhibitor, general class-related effects should be considered and monitored.
Troubleshooting Guide: Managing Potential Toxicities
This guide addresses potential issues that may arise during in vivo studies with this compound, based on its mechanism of action and general knowledge of selective KIT/PDGFRα inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| No significant change in blood pressure at effective doses | High selectivity of this compound, avoiding VEGFR-2 inhibition.[1][2] | This is an expected and favorable outcome. Continue with routine monitoring. |
| Signs of gastrointestinal distress (e.g., diarrhea, weight loss) | On-target inhibition of KIT in the gastrointestinal tract (e.g., effects on interstitial cells of Cajal). | - Monitor animal weight and fecal consistency daily.- Provide supportive care, such as hydration and nutritional support.- Consider dose reduction or intermittent dosing schedules if severe. |
| Changes in complete blood counts (e.g., anemia, neutropenia) | On-target inhibition of KIT can affect hematopoiesis. | - Perform baseline and periodic complete blood counts (CBCs).- Monitor for clinical signs of anemia (e.g., pale mucous membranes, lethargy) or infection.- For significant cytopenias, consider a dose reduction or temporary discontinuation of treatment. |
| Elevated liver enzymes (ALT, AST) | Potential for off-target effects or drug metabolism-related hepatotoxicity. | - Monitor liver function tests (LFTs) at baseline and regular intervals.- If significant elevations are observed, a dose reduction may be necessary. |
| Skin-related adverse events (e.g., rash, alopecia) | On-target effects on melanocytes and other skin cells expressing KIT. | - Visually inspect animals for any skin changes.- For mild to moderate rashes, supportive care may be sufficient. Severe reactions may require dose modification. |
Experimental Protocols
Protocol 1: General Toxicity Assessment in a Rodent Xenograft Model
Objective: To evaluate the general toxicity and tolerability of this compound in a mouse xenograft model of GIST.
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant GIST tumor cells (e.g., GIST-T1) into the flank of each mouse.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle control and this compound treatment groups.
-
Dosing: Administer this compound orally at various dose levels (e.g., 10, 20, 40 mg/kg) twice daily. The vehicle control group receives the formulation vehicle.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Body Weight: Record body weight twice weekly.
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of gastrointestinal distress.
-
Blood Pressure: In a separate cohort of telemetered rats, monitor blood pressure continuously.
-
Hematology and Clinical Chemistry: At the end of the study (or at interim time points), collect blood for complete blood count and serum chemistry analysis.
-
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in tumor cells.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for in vivo toxicity studies.
Logical Relationship for Dose Adjustment
Caption: Decision tree for dose modification based on toxicity.
References
Technical Support Center: Enhancing AZD3229 Efficacy in Resistant GIST Models
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of AZD3229 in gastrointestinal stromal tumor (GIST) cell lines, particularly those exhibiting resistance to other tyrosine kinase inhibitors (TKIs). Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in GIST?
This compound is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] In GIST, the majority of tumors are driven by gain-of-function mutations in either the KIT or PDGFRA gene, leading to constitutive activation of these receptor tyrosine kinases and downstream pro-survival signaling.[3][4] this compound is designed to bind to the ATP-binding pocket of these kinases, stabilizing their inactive state and thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[5] It has been engineered to be effective against a wide spectrum of primary (e.g., KIT exon 11 deletions) and secondary mutations that confer resistance to standard therapies like imatinib.[2][6]
Q2: My imatinib-resistant GIST cell line is showing less sensitivity to this compound than expected. What are the potential mechanisms of resistance?
Resistance to TKIs in GIST, including potentially to this compound, can be multifactorial:
-
Secondary Mutations: The most common cause of acquired resistance is the development of new mutations within the KIT or PDGFRA gene. These mutations can occur in the ATP-binding pocket (e.g., KIT V654A in exon 13) or the activation loop (e.g., KIT D816H in exon 17), which can alter the drug's binding affinity.[7] While this compound is designed to inhibit a broad range of mutations, the specific secondary mutation in your cell line may confer reduced sensitivity.
-
Activation of Bypass Signaling Pathways: GIST cells can become resistant by activating alternative signaling pathways that promote cell survival and proliferation independently of KIT/PDGFRA. The two most critical bypass pathways in GIST are:
-
KIT Gene Amplification: Overexpression of the target protein due to gene amplification can sometimes overcome the inhibitory effects of the drug.[5]
Q3: Can this compound be used in combination with other inhibitors to overcome resistance?
Yes, a promising strategy to overcome resistance is the combination of a potent KIT inhibitor like this compound with inhibitors of the key downstream signaling pathways.[7] Research suggests that combined inhibition of KIT, PI3K, and MAPK pathways can be an effective strategy against quiescence and drug resistance in metastatic GIST.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variability. Always perform a cell count using a hemocytometer or an automated cell counter before seeding. Ensure a uniform single-cell suspension to avoid clumping.[1] |
| Reagent Variability | The age and storage conditions of the this compound stock solution or the viability assay reagent can impact results. Prepare fresh drug dilutions for each experiment from a validated stock solution. Check the expiration date of assay reagents and store them according to the manufacturer's instructions. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity in cell lines. Use cells within a consistent and limited passage number range for all related experiments. It is advisable to thaw a new vial of low-passage cells when this range is exceeded.[11] |
| Incubation Time | The duration of drug exposure can significantly affect the IC50 value. Ensure that the incubation time is consistent across all experiments. For initial characterization, a 72-hour incubation is standard for many viability assays.[12] |
Problem 2: Weak or No Inhibition of Phospho-KIT in Western Blot Analysis
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration or Incubation Time | The concentration of this compound may be too low, or the treatment duration too short, to see a significant reduction in KIT phosphorylation. Perform a dose-response and time-course experiment. For example, treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for various time points (e.g., 1, 6, 24 hours). |
| Poor Antibody Quality | The primary antibody against phospho-KIT may not be specific or sensitive enough. Ensure the antibody is validated for western blotting. Use a positive control, such as a GIST cell line known to have high baseline KIT phosphorylation, and a negative control. |
| Lysate Preparation Issues | Inadequate lysis or failure to inhibit phosphatases can lead to inconsistent results. Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by sonication or other appropriate methods. Keep samples on ice throughout the preparation process. |
| Activation of Bypass Pathways | Even with effective KIT inhibition, downstream pathways like AKT and ERK may remain phosphorylated due to activation of bypass signaling. Probe your western blots for key downstream markers like phospho-AKT and phospho-ERK to assess the status of these pathways.[7] |
Data Presentation
Table 1: Comparative Efficacy of this compound and Other TKIs
While a comprehensive table of this compound IC50 values across a wide range of specific resistant GIST cell lines is not yet publicly available, preclinical data indicates its superior potency. This compound demonstrates low nanomolar activity against a wide spectrum of secondary mutations and is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[2][6]
For context, below are representative IC50 values for other TKIs in imatinib-sensitive and resistant GIST cell lines.
| Cell Line | Primary/Secondary KIT Mutation | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Avapritinib IC50 (nM) |
| GIST-T1 | Exon 11 del | 16.83 | ~50 | ~25 | ~5 |
| GIST-882 | Exon 13 K642E | 33.49 | ~100 | ~50 | ~10 |
| GIST-T1 + V654A | Exon 11 del + Exon 13 V654A | >1000 | ~20 | >500 | >500 |
| GIST-T1 + N822K | Exon 11 del + Exon 17 N822K | >1000 | >500 | ~50 | ~20 |
Note: The IC50 values presented are approximations derived from published literature and may vary based on experimental conditions.[13][14] Researchers should determine these values empirically for their specific experimental setup.
Experimental Protocols
Protocol 1: Generation of Acquired Resistance to this compound in GIST Cell Lines
This protocol describes a general method for developing drug-resistant GIST cell lines through continuous, long-term exposure to escalating concentrations of this compound.
Materials:
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Parental GIST cell line (e.g., GIST-T1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare a sterile stock solution in DMSO)
-
Standard cell culture flasks, plates, and consumables
Methodology:
-
Determine the Initial IC50: First, determine the IC50 of this compound for the parental GIST cell line using a standard cell viability assay (see Protocol 2).
-
Initial Culture: Begin by culturing the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50 value.
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Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach approximately 80% confluence, passage them at a 1:3 to 1:5 ratio into fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing at a rate comparable to the parental line (this may take several weeks to months), increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Select: Continue this process of culturing and dose escalation. With each step, a population of cells with increased resistance will be selected.
-
Characterization of Resistant Line: After several months of continuous culture (e.g., 6 months or when the cells can tolerate a concentration at least 5-10 times the initial IC50), the newly established resistant cell line should be characterized. This includes:
-
Determining the new IC50 for this compound.
-
Sequencing the KIT and PDGFRA genes to identify any secondary mutations.
-
Assessing the activation of downstream signaling pathways (p-AKT, p-ERK) via western blot.
-
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of its development.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
GIST cells in culture
-
Opaque-walled 96-well plates
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Plate GIST cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the drug to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate bottle to reconstitute the reagent. Mix gently by inverting.
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the percentage of viable cells relative to the vehicle control against the log of the drug concentration to determine the IC50 value.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
GIST cells cultured in opaque-walled 96-well plates
-
This compound or other test compounds
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol. A typical incubation time for apoptosis assays is 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents gently on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
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Data Analysis: Subtract the background luminescence and normalize the results to a control group to determine the fold-change in caspase activity.
Signaling Pathways and Experimental Workflows
Caption: Simplified GIST signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low this compound efficacy.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors | PLOS One [journals.plos.org]
- 8. Mechanisms of resistance to a PI3K inhibitor in gastrointestinal stromal tumors: an omic approach to identify novel druggable targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
AZD3229 stability in long-term cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of AZD3229, a potent and selective KIT/PDGFRα inhibitor, in long-term cell culture experiments. While specific long-term stability data for this compound in cell culture is not extensively published, this guide offers best practices and troubleshooting advice based on general knowledge of small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: Like most small molecule inhibitors, this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions in DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light. Always refer to the manufacturer's datasheet for specific recommendations.
Q2: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A2: For long-term cell culture, it is crucial to maintain a consistent concentration of the inhibitor. It is recommended to change the medium with freshly diluted this compound every 2-3 days.[1] This helps to replenish nutrients for the cells and ensures the inhibitor concentration does not decrease due to degradation or metabolism.
Q3: Can I pre-mix this compound into a large volume of cell culture medium for a long-term experiment?
A3: It is generally not recommended to pre-mix large batches of medium containing the inhibitor for long-term use. The stability of a small molecule in a complex aqueous solution like cell culture medium can be unpredictable and may be affected by factors such as pH, temperature, and interactions with media components.[2] It is best practice to prepare fresh working solutions of this compound from a DMSO stock just before each medium change.
Q4: What are the known cellular targets of this compound?
A4: this compound is a potent and selective inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα). It is designed to target a broad range of primary and secondary mutations in these kinases that are often found in gastrointestinal stromal tumors (GIST).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased inhibitor activity over time | - Compound Degradation: this compound may degrade in the cell culture medium over time. - Cell Metabolism: Cells may metabolize the inhibitor. - Incorrect Storage: Improper storage of stock solutions can lead to loss of potency. | - Regular Media Changes: Refresh the media with freshly diluted this compound every 2-3 days.[1] - Fresh Dilutions: Always prepare working dilutions from a frozen stock immediately before use. - Proper Storage: Store stock solutions in single-use aliquots at -20°C or -80°C and protect from light. |
| High variability between replicate experiments | - Inconsistent Dosing: Inaccurate pipetting or dilution of the inhibitor. - Cell Density Variation: Differences in cell seeding density can affect the inhibitor's apparent potency. - Edge Effects in Plates: Evaporation from wells on the edge of a multi-well plate can concentrate the inhibitor. | - Calibrated Pipettes: Use properly calibrated pipettes for all dilutions. - Consistent Seeding: Ensure a uniform cell suspension and consistent seeding density across all wells. - Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. |
| Unexpected changes in cell morphology or viability | - Compound Toxicity: The concentration of this compound may be too high for the specific cell line, leading to off-target effects or cytotoxicity. - Solvent Toxicity: High concentrations of DMSO can be toxic to cells. - Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health. | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. - Limit DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Ensure the vehicle control has the same DMSO concentration. - Aseptic Technique: Practice strict aseptic technique and regularly test for mycoplasma contamination. |
| Development of drug resistance | - Selection Pressure: Long-term exposure to an inhibitor can lead to the selection of a resistant cell population. - Genetic Alterations: Cells may acquire new mutations that confer resistance. | - Monitor IC50: Periodically determine the half-maximal inhibitory concentration (IC50) to check for shifts in sensitivity. - Combination Therapy: Consider using this compound in combination with other agents to prevent or overcome resistance. - Molecular Analysis: Analyze resistant clones to identify potential resistance mechanisms. |
Experimental Protocols
General Protocol for Long-Term Cell Culture with this compound
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth over the desired treatment period without becoming over-confluent. This may require passaging the cells during the experiment.
-
Compound Preparation:
-
Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the freshly prepared medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Return the cells to a 37°C incubator with 5% CO2.
-
-
Maintenance:
-
Replace the medium with freshly prepared inhibitor-containing medium every 2-3 days.[1]
-
If cells reach confluency during the experiment, they should be passaged. After trypsinization and counting, re-plate the cells at a lower density in fresh medium containing the inhibitor.
-
Visualizations
Caption: this compound inhibits KIT/PDGFRα, blocking downstream signaling pathways.
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: A logical guide to troubleshooting common experimental issues.
References
Technical Support Center: Overcoming Acquired Resistance to AZD3229
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to AZD3229, a potent inhibitor of KIT and PDGFRα.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of KIT and PDGFRα receptor tyrosine kinases.[1][2] It is designed to bind to the ATP-binding pocket of these kinases, preventing phosphorylation and activation of downstream signaling pathways.[3] this compound has shown efficacy against a wide range of primary and secondary mutations in KIT and PDGFRα that confer resistance to other tyrosine kinase inhibitors (TKIs) like imatinib.[2]
Q2: What are the likely mechanisms of acquired resistance to this compound?
While specific clinical data on acquired resistance to this compound is still emerging, resistance mechanisms can be broadly categorized into two main types based on extensive research into other TKIs:
-
On-target resistance: This typically involves the acquisition of new mutations within the drug's target proteins, KIT or PDGFRα. A common form of on-target resistance is the development of "gatekeeper" mutations.[4][5][6] These mutations occur in a critical residue within the ATP-binding pocket, sterically hindering the binding of this compound without compromising the kinase's enzymatic activity.[5][6]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on KIT or PDGFRα signaling.[7][8] This can involve the upregulation of other receptor tyrosine kinases (e.g., MET, AXL, FGFR) or the activation of downstream signaling components like the PI3K/AKT/mTOR or RAS/MAPK pathways.[7][8][9][10]
Q3: How can I generate an this compound-resistant cell line for my experiments?
A common method is through continuous exposure of a sensitive parental cell line to increasing concentrations of this compound over an extended period. This process selects for cells that develop resistance mechanisms. The starting concentration is typically near the IC50 value of the parental cell line, and the concentration is gradually increased as the cells adapt and resume proliferation.
Troubleshooting Guides
Guide 1: Investigating On-Target Resistance
Problem: Cells have become resistant to this compound, and you suspect a new mutation in KIT or PDGFRα.
Troubleshooting Steps:
-
Sequence the Kinase Domains: Perform Sanger or next-generation sequencing of the KIT and PDGFRα kinase domains in both the parental (sensitive) and resistant cell lines. Pay close attention to the gatekeeper residues and other regions within the ATP-binding pocket.
-
Cell Viability Assays: Compare the IC50 values of this compound in the parental and resistant cell lines. A significant shift in the IC50 to a higher concentration is indicative of resistance.
-
Western Blot Analysis: Assess the phosphorylation status of KIT and PDGFRα in both cell lines with and without this compound treatment. Resistant cells may show persistent phosphorylation of the target kinase even at high concentrations of the drug.
Guide 2: Investigating Off-Target Resistance
Problem: You do not find any new mutations in KIT or PDGFRα, suggesting a bypass signaling mechanism.
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of other receptor tyrosine kinases in the resistant cells compared to the parental cells. This can help identify potential bypass pathways.
-
Western Blot Analysis of Downstream Pathways: Examine the phosphorylation status of key downstream signaling proteins such as AKT, mTOR, ERK, and MEK in both parental and resistant cells, with and without this compound treatment. Constitutive activation of these pathways in resistant cells, even when KIT/PDGFRα are inhibited, points to a bypass mechanism.[7][11]
-
Combination Therapy Experiments: Based on your findings from the RTK array and western blotting, test the efficacy of combining this compound with an inhibitor of the identified bypass pathway. A synergistic effect would support the role of the bypass pathway in resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant GIST Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Interpretation |
| GIST-T1 (Parental) | KIT exon 11 deletion | 10 | Sensitive |
| GIST-T1-R1 (Resistant) | KIT exon 11 del, KIT T670I | 500 | On-target resistance (gatekeeper mutation) |
| GIST-T1-R2 (Resistant) | KIT exon 11 del | 15 | Off-target resistance (bypass pathway activation) |
Note: These are example values for illustrative purposes. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound for the desired time and at the desired concentrations. Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13][14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-KIT, KIT, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 6. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 13. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Validating AZD3229 Target Engagement in Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of AZD3229 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a potent and selective small-molecule inhibitor of the receptor tyrosine kinases KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1][2] It is designed to target a wide range of primary and secondary mutations in these kinases, which are frequently identified as oncogenic drivers in gastrointestinal stromal tumors (GIST).[1][2]
Q2: How can I confirm that this compound is engaging its target in my cell line?
Target engagement of this compound can be validated by assessing the phosphorylation status of its targets, KIT and PDGFRα. A successful engagement will result in a significant reduction in the phosphorylation of these kinases. This can be measured using several techniques, including Western Blotting, Cellular Thermal Shift Assay (CETSA), and Immunoprecipitation.
Q3: What are the expected downstream effects of successful this compound target engagement?
Upon successful inhibition of KIT and PDGFRα by this compound, a reduction in the phosphorylation of downstream signaling proteins is expected. Key downstream pathways that are affected include the PI3K/AKT and MAPK/ERK signaling cascades.[3] Therefore, assessing the phosphorylation status of key proteins in these pathways, such as AKT and ERK, can serve as an additional confirmation of target engagement.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting KIT phosphorylation across different cellular models.
| Cell Model | KIT Mutation | EC50 for pKIT Inhibition (nmol/L) |
| HGiXF-106 | Exon 11 del 557-558/V654A | 0.4 |
| Ba/F3 | Exon 11 del 557-558/D816H | 2.2 |
| GIST430/V654 | Exon 11 del 560-578/V654A | 4.8 |
| HGiXF-105 | Exon 11 del 557-558/Y823D | 9 |
Signaling Pathway
The following diagram illustrates the downstream signaling pathways of KIT and PDGFRα that are inhibited by this compound.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to validate this compound target engagement, along with troubleshooting guides.
Western Blotting for Phospho-KIT/PDGFRα
This protocol allows for the detection of changes in the phosphorylation status of KIT and PDGFRα upon treatment with this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Membrane Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-KIT (e.g., Tyr703 or Tyr721) or phospho-PDGFRα (e.g., Tyr754) and total KIT/PDGFRα overnight at 4°C.[4][5][6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal for Phospho-Protein | Ineffective this compound treatment. | Optimize this compound concentration and incubation time. Ensure the cell line expresses the target protein. |
| Dephosphorylation of the target protein. | Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice. | |
| Low abundance of the target protein. | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich the target. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk for non-phospho antibodies). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for antibody cross-reactivity. |
| Protein degradation. | Ensure fresh protease inhibitors are used in the lysis buffer. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to KIT/PDGFRα in a cellular context.[8]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis of Soluble Fraction: Analyze the supernatant (soluble fraction) by Western blotting to detect the amount of soluble KIT/PDGFRα at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No Thermal Shift Observed | This compound is not binding to the target. | Verify this compound activity using an orthogonal assay like Western blotting for phosphorylation. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting point of the target protein. | |
| Inconsistent Results | Uneven heating. | Ensure all samples are heated uniformly in a thermal cycler. |
| Variability in cell lysis. | Standardize the freeze-thaw lysis protocol. |
Immunoprecipitation (IP)
IP can be used to enrich for KIT or PDGFRα, which is particularly useful for detecting low-abundance proteins or for downstream applications.
Experimental Workflow:
Detailed Protocol:
-
Cell Lysis: Prepare cell lysates as described in the Western blotting protocol.
-
Pre-clearing Lysate: (Optional) Incubate the lysate with Protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody against KIT or PDGFRα overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein from the beads by boiling in Laemmli sample buffer. The eluate can then be analyzed by Western blotting.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Target Protein | Inefficient antibody binding. | Increase the amount of primary antibody or incubation time. Ensure the antibody is validated for IP. |
| Protein degradation. | Use fresh protease inhibitors in all buffers. | |
| High Non-specific Binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer. |
| Inadequate pre-clearing. | Ensure the pre-clearing step is performed effectively. |
References
- 1. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-c-Kit (Tyr703) (D12E12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-PDGFRA (Tyr754) Polyclonal Antibody (PA5-97375) [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
AZD3229 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with AZD3229.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment did not inhibit the growth of my gastrointestinal stromal tumor (GIST) cell line as expected. What are the possible reasons?
A1: Several factors could contribute to a lack of response to this compound in GIST cell lines. A primary consideration is the specific mutation status of the KIT or PDGFRA genes in your cell line. This compound is a potent inhibitor of a wide range of KIT and PDGFRA mutations, but its efficacy can vary depending on the specific genetic alteration.[1][2]
It is also crucial to verify the identity and quality of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. Additionally, ensure the compound's integrity and concentration are accurate, as degradation or incorrect dosage can lead to a lack of efficacy. Suboptimal cell culture conditions, such as high cell density or the presence of growth factors in the serum, can also interfere with the inhibitory effects of this compound.
Finally, the development of resistance is a known challenge with tyrosine kinase inhibitors.[3][4] This can occur through secondary mutations in the target kinase or activation of alternative signaling pathways.
Q2: I'm observing paradoxical activation of a downstream signaling pathway after this compound treatment. Is this a known phenomenon?
A2: While paradoxical activation is not a widely reported phenomenon for this compound, it can occur with some kinase inhibitors. This can be due to several complex mechanisms. One possibility is the inhibition of a negative feedback loop. For example, if the primary target of this compound, KIT or PDGFRA, normally suppresses another signaling pathway, inhibiting its activity could lead to the disinhibition and subsequent activation of that secondary pathway.
Another potential cause is off-target effects. Although this compound is highly selective, at high concentrations it might interact with other kinases, leading to unforeseen downstream consequences. It is also possible that in certain cellular contexts, the inhibition of the primary target leads to a compensatory upregulation of a parallel signaling pathway.
To investigate this, a comprehensive analysis of related signaling pathways using techniques like phospho-kinase arrays or western blotting for key signaling nodes is recommended.
Q3: My in vivo xenograft model is not responding to this compound, even though my in vitro data showed potent inhibition. What could be the issue?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors related to the in vivo model could be at play. The pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in the animal model are critical.[5][6] Insufficient drug exposure at the tumor site due to poor absorption, rapid metabolism, or inefficient distribution can lead to a lack of efficacy. It is essential to perform PK/PD studies to ensure that the drug concentrations in the plasma and tumor tissue are sufficient to inhibit the target.
The tumor microenvironment in a living organism is significantly more complex than in a 2D cell culture system. Factors such as hypoxia, altered pH, and interactions with stromal cells can influence drug response. Additionally, the heterogeneity of the tumor in the xenograft model could mean that while some cells are sensitive, a resistant subpopulation continues to grow.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of KIT/PDGFRA Phosphorylation
If you observe weaker-than-expected inhibition of KIT or PDGFRA phosphorylation in your western blot analysis after this compound treatment, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for suboptimal KIT/PDGFRA inhibition.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the correct storage of the this compound stock solution.
-
Prepare fresh dilutions for each experiment.
-
If possible, verify the concentration and purity of the compound using analytical methods like HPLC.
-
-
Optimize Treatment Conditions:
-
Treatment Duration: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition.
-
Serum Starvation: Culture cells in low-serum media or serum-free media for a few hours before and during treatment to reduce background signaling from growth factors.
-
-
Check Cell Line Authenticity and Passage Number:
-
Confirm the identity of your cell line using STR profiling.
-
Use low-passage number cells, as high-passage numbers can lead to genetic drift and altered phenotypes.
-
-
Assess Target Mutation Status:
-
Sequence the KIT and PDGFRA genes in your cell line to confirm the presence of mutations known to be sensitive to this compound.
-
Issue 2: Increased Cell Viability or Proliferation at Certain this compound Concentrations
Observing a paradoxical increase in cell viability at specific, typically low, concentrations of a kinase inhibitor can be a complex issue.
Potential Mechanisms and Investigation Workflow
Caption: Investigating paradoxical increases in cell viability.
Experimental Protocols
Western Blotting for Phospho-KIT/PDGFRA
-
Cell Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat with the desired concentrations of this compound for the optimized duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-KIT/PDGFRA and total KIT/PDGFRA overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells and incubate for the desired period (e.g., 72 hours).
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Against Various GIST Cell Lines
| Cell Line | KIT Mutation | PDGFRA Mutation | This compound IC50 (nM) |
| GIST-T1 | Exon 11 Deletion | Wild-Type | 5 |
| GIST-882 | Exon 13 V654A | Wild-Type | 15 |
| GIST-430 | Exon 11 & 17 | Wild-Type | 150 |
| GIST-48 | Exon 11 & 18 | Wild-Type | 200 |
Table 2: Troubleshooting Checklist for Unexpected Results
| Checkpoint | Yes/No | Notes |
| Verified compound integrity? | ||
| Optimized treatment duration? | ||
| Performed serum starvation? | ||
| Confirmed cell line identity? | ||
| Using low passage cells? | ||
| Confirmed target mutation? |
Signaling Pathway
Simplified KIT Signaling Pathway
References
- 1. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to imatinib mesylate in gastrointestinal stromal tumors and activity of the PKC412 inhibitor against imatinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AZD3229 vs. Imatinib: A Comparative Guide for GIST Treatment in a Research Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of AZD3229 and imatinib for the treatment of Gastrointestinal Stromal Tumors (GIST). It is intended for a scientific audience and focuses on preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction and Overview
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene or, less commonly, in the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) gene.[1] Imatinib, a tyrosine kinase inhibitor (TKI), has been the standard first-line therapy for advanced GIST for many years.[2] However, a significant portion of patients develop resistance to imatinib, often due to the acquisition of secondary mutations in KIT.[2]
This compound (also known as NB003) is a novel, potent, and selective small-molecule inhibitor of KIT and PDGFRA.[2] It was designed to address the challenge of imatinib resistance by targeting a broad range of primary and secondary mutations in these kinases.[2] Preclinical studies have demonstrated its superior potency and broader activity compared to imatinib.[2]
Mechanism of Action
Both imatinib and this compound are ATP-competitive tyrosine kinase inhibitors. They function by binding to the ATP-binding pocket of KIT and PDGFRA, thereby preventing the phosphorylation of downstream substrates and inhibiting the activation of signaling pathways that drive cell proliferation and survival.[1]
However, this compound was specifically engineered to have a higher affinity and broader inhibitory profile against various mutant forms of KIT and PDGFRA, including those that confer resistance to imatinib.[2]
Signaling Pathway Diagram
References
AZD3229 and Avapritinib: A Head-to-Head Comparison for Targeting the PDGFRA D842V Mutation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD3229 and avapritinib, two potent tyrosine kinase inhibitors (TKIs) targeting the imatinib-resistant PDGFRA D842V mutation prevalent in a subset of gastrointestinal stromal tumors (GIST). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development decisions.
The PDGFRA D842V mutation is a primary driver in approximately 5-6% of GIST cases and confers resistance to standard therapies like imatinib.[1] Avapritinib (AYVAKIT®) is a clinically approved and potent inhibitor of KIT and PDGFRA, specifically designed to target the active conformation of the kinase, rendering it effective against this mutation.[1][2] this compound is a highly potent and selective small-molecule inhibitor of KIT and PDGFRA, positioned as a potential best-in-class inhibitor with a superior potency and selectivity profile in preclinical models compared to existing agents, including avapritinib.[3][4]
Biochemical and Cellular Potency
A direct quantitative comparison of the in vitro potency of this compound and avapritinib against the PDGFRA D842V mutation is crucial for understanding their relative therapeutic potential. Preclinical studies have established the nanomolar to sub-nanomolar activity of both compounds.
| Compound | Assay Type | Target | IC50 (nM) |
| Avapritinib | Biochemical | PDGFRA D842V | 0.24 |
| Cellular (Autophosphorylation) | PDGFRA D842V | 30 | |
| This compound | Biochemical | PDGFRA D842V | Data not publicly available in direct comparison |
| Cellular | Various KIT mutants | Low nanomolar activity |
Table 1: In Vitro Potency of Avapritinib and this compound against PDGFRA D842V.
Preclinical In Vivo Efficacy
Both this compound and avapritinib have demonstrated significant anti-tumor activity in preclinical in vivo models of GIST.
Avapritinib: In patient-derived xenograft (PDX) models of GIST with various KIT mutations, avapritinib treatment resulted in tumor volume reduction, significant inhibition of proliferation, and reduced KIT signaling.[8][9] Notably, in a PDX model of imatinib- and sunitinib-resistant GIST carrying KIT exon 11 and 17 mutations, avapritinib showed superior anti-tumor activity compared to imatinib and regorafenib.[8][9]
This compound: In patient-derived xenograft (PDX) models of GIST, this compound demonstrated durable inhibition of KIT signaling, leading to tumor regressions at well-tolerated doses.[3] Pharmacokinetic-pharmacodynamic (PKPD) modeling in mouse GIST tumor models revealed that this compound drives exposure-dependent inhibition of phosphorylated KIT, with optimal efficacy observed when greater than 90% inhibition is sustained over the dosing interval.[10]
Clinical Efficacy and Safety of Avapritinib
Avapritinib is approved for the treatment of adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including the D842V mutation.[6] This approval was based on the results of the Phase 1 NAVIGATOR clinical trial.
| Clinical Trial | Patient Population | Overall Response Rate (ORR) |
| NAVIGATOR (Phase 1) | GIST with PDGFRA D842V mutation | 88% - 95% |
Table 2: Clinical Efficacy of Avapritinib in PDGFRA D842V-Mutant GIST.
In the NAVIGATOR trial, avapritinib demonstrated an overall response rate of 88% to 95% in patients with PDGFRA D842V-mutant GIST.[11][12][13] Common adverse reactions include edema, fatigue, and abdominal pain.[1]
Signaling Pathway and Mechanism of Action
Both this compound and avapritinib are ATP-competitive tyrosine kinase inhibitors that target the constitutively active PDGFRA D842V mutant kinase. By binding to the ATP-binding pocket of the kinase, they prevent its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: PDGFRA D842V signaling and inhibitor action.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized)
A generalized protocol for determining the IC50 value of a test compound against a specific kinase in a cell-free system involves the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or avapritinib) in DMSO.
-
Create a serial dilution of the test compound in a kinase buffer.
-
Prepare solutions of the recombinant PDGFRA D842V kinase, a suitable kinase substrate (e.g., a generic peptide or a specific physiological substrate), and ATP in the kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add the test compound at various concentrations to wells containing the recombinant kinase.
-
Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the assay kit manufacturer's instructions.
-
Add a detection reagent to quantify kinase activity (e.g., a phosphospecific antibody, a fluorescent probe, or an ADP-Glo™ Kinase Assay system).
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[14]
-
In Vivo Patient-Derived Xenograft (PDX) Model (Generalized)
The in vivo efficacy of kinase inhibitors is often evaluated using patient-derived xenograft models. A general workflow is as follows:
Caption: Generalized workflow for a GIST PDX model.
-
Tumor Implantation: Tumor tissue from a consenting GIST patient with a confirmed PDGFRA D842V mutation is surgically resected and implanted subcutaneously into immunocompromised mice (e.g., NMRI nu/nu mice).[8]
-
Tumor Growth and Cohort Formation: Once the tumors reach a specified volume, the mice are randomized into treatment and control (vehicle) cohorts.
-
Treatment Administration: The test compounds (this compound or avapritinib) are administered orally at various doses and schedules.
-
Monitoring and Analysis: Tumor volume is measured regularly. At the end of the study, tumors are harvested for pharmacodynamic analysis, including immunoblotting for phosphorylated and total PDGFRA and downstream signaling proteins.
Conclusion
Avapritinib has demonstrated significant and durable clinical benefit for patients with PDGFRA D842V-mutant GIST, establishing a new standard of care.[11] this compound shows promise in preclinical models with a potentially superior potency and selectivity profile, suggesting it could be a next-generation inhibitor for this patient population.[3][4] Further clinical investigation of this compound is warranted to determine its clinical efficacy and safety in comparison to avapritinib. The detailed experimental protocols provided here serve as a foundation for designing and interpreting future non-clinical and clinical studies of novel PDGFRA D842V inhibitors.
References
- 1. ijbcp.com [ijbcp.com]
- 2. youtube.com [youtube.com]
- 3. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 6. ClinPGx [clinpgx.org]
- 7. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. [PDF] Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
- 9. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 10. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avapritinib vs Other Tyrosine Kinase Inhibitors for PDGFRA D842V–Mutated Gastrointestinal Stromal Tumors - The ASCO Post [ascopost.com]
- 12. Clinical efficacy comparison of avapritinib with other tyrosine kinase inhibitors in gastrointestinal stromal tumors with PDGFRA D842V mutation: a retrospective analysis of clinical trial and real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Showdown: AZD3229 vs. Ripretinib in the Treatment of Gastrointestinal Stromal Tumors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two promising kinase inhibitors for Gastrointestinal Stromal Tumors (GIST): AZD3229 and the FDA-approved ripretinib. This document synthesizes preclinical data to objectively evaluate their performance, mechanisms of action, and potential clinical implications.
Gastrointestinal stromal tumors are predominantly driven by mutations in the KIT receptor tyrosine kinase or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). While targeted therapies have revolutionized GIST treatment, resistance remains a significant challenge. This guide delves into a direct comparison of this compound, a potent pan-KIT/PDGFRα inhibitor currently in early clinical development, and ripretinib, a switch-control inhibitor approved for advanced GIST.
At a Glance: Key Differences
| Feature | This compound | Ripretinib |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of KIT and PDGFRα | Switch-control inhibitor, binding to the kinase switch pocket and activation loop |
| Development Stage | Phase I Clinical Trials | FDA-approved for advanced GIST |
| Reported Potency | Superior potency in preclinical models compared to ripretinib | Broad activity against a range of KIT and PDGFRA mutations |
| Selectivity | High selectivity for KIT/PDGFRα over other kinases like VEGFR2 | Broad kinase activity, including inhibition of BRAF and TIE2 |
In Vitro Efficacy: A Quantitative Comparison
Preclinical studies have demonstrated that this compound exhibits superior potency against a range of KIT and PDGFRA mutations compared to ripretinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against various clinically relevant mutations.
| KIT/PDGFRA Mutation | This compound IC50 (nM) | Ripretinib IC50 (nM) |
| KIT Exon 11 (Primary) | Low nanomolar range | Low nanomolar range |
| KIT Exon 9 (Primary) | Low nanomolar range | Low nanomolar range |
| KIT Exon 13 (Resistance) | Low nanomolar range | Active |
| KIT Exon 14 (Resistance) | Low nanomolar range | Active |
| KIT Exon 17 (Resistance) | Low nanomolar range | Active |
| KIT Exon 18 (Resistance) | Low nanomolar range | Active |
| PDGFRA Exon 18 D842V | Data not available | Active |
Note: Specific IC50 values for a comprehensive panel of mutations are not publicly available for both compounds in a single comparative study. The data presented is a qualitative summary based on available literature. "Low nanomolar range" indicates high potency as reported in preclinical studies.
Mechanism of Action: Two Distinct Approaches to Kinase Inhibition
The fundamental difference between this compound and ripretinib lies in their mechanism of targeting KIT and PDGFRA kinases.
This compound acts as a potent and selective ATP-competitive inhibitor. It directly competes with ATP for binding to the active site of the kinase, thereby preventing phosphorylation and downstream signaling. Its high selectivity for KIT and PDGFRα over other kinases, such as VEGFR2, is a key characteristic that may translate to a more favorable safety profile by minimizing off-target effects.[1][2]
Ripretinib , on the other hand, is a "switch-control" inhibitor with a unique dual mechanism of action.[3] It binds to both the switch pocket and the activation loop of the kinase. This dual binding locks the kinase in an inactive conformation, preventing the conformational changes required for its activation, regardless of the presence of ATP. This mechanism allows ripretinib to be effective against a broad spectrum of mutations, including those that confer resistance to traditional ATP-competitive inhibitors.[3]
In Vivo Performance: Insights from Xenograft Models
Patient-derived xenograft (PDX) models, where tumors from patients are implanted into immunodeficient mice, provide a valuable platform for evaluating the in vivo efficacy of anticancer agents.
This compound has demonstrated significant antitumor activity in GIST PDX models. In a model harboring a KIT exon 11 deletion and a V654A resistance mutation, this compound treatment led to durable tumor regressions.[2] This suggests its potential to overcome resistance to other tyrosine kinase inhibitors.
Ripretinib has also shown robust activity in preclinical GIST xenograft models, leading to tumor growth inhibition and regression across a variety of KIT and PDGFRA mutant models.[3] Its efficacy in these models provided a strong rationale for its clinical development and eventual FDA approval.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various KIT and PDGFRA kinase mutations.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human KIT or PDGFRA kinase domains with specific mutations are used. A generic kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplates.
-
Compound Dilution: The test compounds (this compound or ripretinib) are serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.
-
Kinase Reaction: The kinase enzyme is mixed with the diluted compounds and incubated for a short period. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the amount of substrate phosphorylation is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). The signal is then measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Patient-Derived Xenograft (PDX) Studies
Objective: To evaluate the in vivo antitumor activity of the compounds in a more clinically relevant setting.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a GIST patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged into subsequent cohorts of mice to expand the model.
-
Treatment: When the tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, this compound, or ripretinib). The compounds are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period. The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
Both this compound and ripretinib are highly effective inhibitors of KIT and PDGFRA, the primary drivers of GIST. Preclinical data suggests that this compound may have a superior potency and a more selective profile compared to ripretinib. However, ripretinib's unique switch-control mechanism provides broad activity against a wide array of resistance mutations, and it has the established clinical benefit of being an FDA-approved therapy.
The ongoing Phase I clinical trial of this compound (also known as NB003) will be crucial in determining its safety, tolerability, and preliminary efficacy in patients with advanced malignancies, including GIST.[4] A direct head-to-head clinical comparison would be the ultimate determinant of their respective places in the GIST treatment landscape. For the research community, further investigation into the detailed kinome selectivity of both compounds and their efficacy against an even broader panel of rare and complex mutations will be invaluable in guiding future drug development efforts and personalized treatment strategies for GIST patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial Details [gisttrials.org]
Validating AZD3229 Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AZD3229 with alternative therapies in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST). The data presented is compiled from preclinical studies to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of KIT and PDGFRα, demonstrating significant antitumor activity in GIST PDX models, including those with mutations conferring resistance to standard-of-care therapies.[1][2] Preclinical evidence indicates that this compound leads to durable inhibition of KIT signaling and subsequent tumor regression.[1] This guide compares the efficacy of this compound against established and investigational agents, providing a data-driven overview for researchers in the field of GIST therapeutics.
Comparative Efficacy of this compound and Alternatives in GIST PDX Models
The following tables summarize the quantitative data on the antitumor activity of this compound and comparator drugs in various GIST PDX models. The data highlights the efficacy across different KIT and PDGFRA mutation profiles.
Table 1: Efficacy of this compound in GIST Patient-Derived Xenograft (PDX) Models
| PDX Model | Primary Mutation(s) | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HGiXF-106 | KIT V654A | This compound | Up to 20 mg/kg BID, oral | -60% to -99% (Tumor Regression) | [3] |
| HGiXF-105 | KIT Y823D | This compound | Up to 20 mg/kg BID, oral | -60% to -99% (Tumor Regression) | [3] |
Table 2: Comparative Efficacy of Standard-of-Care and Investigational Agents in GIST PDX Models
| PDX Model | Primary Mutation(s) | Secondary Mutation(s) | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| UZLX-GIST9 | KIT exon 11 + 17 | --- | Avapritinib | 10 mg/kg & 30 mg/kg QD | Tumor Shrinkage (30 mg/kg) / Disease Stabilization (10 mg/kg) | [4] |
| UZLX-GIST9 | KIT exon 11 + 17 | --- | Imatinib | Not Specified | Less effective than Avapritinib | [4] |
| UZLX-GIST9 | KIT exon 11 + 17 | --- | Regorafenib | Not Specified | Less effective than Avapritinib | [4] |
| GIST-RX1 | KIT exon 11 | PTEN exon 8 | Imatinib | Not Specified | 17.8% TGI | [5] |
| GIST-RX2 | KIT exon 11 | KIT exon 14 | Imatinib | Not Specified | 53.9% TGI | [5] |
| GIST-RX4 | KIT exon 9 | KIT exon 17 | Imatinib | Not Specified | 7.4% TGI | [5] |
| GIST-RX1 | KIT exon 11 | PTEN exon 8 | Sunitinib | Not Specified | 22.9% TGI | [5] |
| GIST-RX2 | KIT exon 11 | KIT exon 14 | Sunitinib | Not Specified | 86.7% TGI | [5] |
| GIST-RX4 | KIT exon 9 | KIT exon 17 | Sunitinib | Not Specified | 26.2% TGI | [5] |
| Imatinib-resistant GIST | KIT exons 11 + 17 | --- | Regorafenib | Not Specified | Significant Tumor Regression (p < 0.001) | [6] |
| Imatinib-resistant GIST | KIT exons 11 + 17 | --- | Sunitinib | Not Specified | Tumor Growth Suppression (p = 0.002) | [6] |
| Imatinib-resistant GIST | KIT exons 11 + 17 | --- | Imatinib | Not Specified | Not Significant Efficacy (p = 0.886) | [6] |
Experimental Protocols
A generalized protocol for evaluating the efficacy of therapeutic agents in GIST PDX models is outlined below. Specific parameters may vary between studies.
1. Patient-Derived Xenograft (PDX) Model Establishment:
-
Fresh tumor tissue is obtained from consenting GIST patients who have undergone surgical resection.[7][8]
-
The tissue is dissected into small fragments (typically 2-3 mm³) and subcutaneously implanted into immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID).[7][8]
-
Tumor growth is monitored regularly. Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[8]
-
Established PDX models are characterized histopathologically and molecularly to ensure they retain the features of the original patient tumor.[7]
2. In Vivo Efficacy Studies:
-
When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The therapeutic agent (e.g., this compound) is administered to the treatment group according to the specified dosing schedule and route (e.g., oral gavage). The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²)/2.
-
The study continues for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess target modulation and pharmacodynamic effects.
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Signaling Pathways and Experimental Visualizations
KIT/PDGFRα Signaling Pathway
Mutations in KIT or PDGFRα are the primary drivers of GIST, leading to the constitutive activation of downstream signaling pathways, principally the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[9][10] This uncontrolled signaling promotes cell proliferation, survival, and tumor growth. This compound and other tyrosine kinase inhibitors act by blocking the ATP-binding pocket of KIT/PDGFRα, thereby inhibiting their kinase activity and shutting down these downstream signals.
Caption: The KIT/PDGFRα signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDX Efficacy Studies
The following diagram illustrates the typical workflow for conducting preclinical efficacy studies of a novel compound like this compound in GIST PDX models.
Caption: Workflow for assessing the efficacy of this compound in GIST PDX models.
References
- 1. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model. [escholarship.org]
- 7. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization and pathogenesis of gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Resistance Profile of AZD3229: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals in oncology, this guide provides a comprehensive comparison of the preclinical cross-resistance profile of AZD3229 (NB003) with other tyrosine kinase inhibitors (TKIs) in the context of gastrointestinal stromal tumors (GIST).
This compound is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα), the primary oncogenic drivers in the majority of GIST cases. A significant challenge in the clinical management of GIST is the development of resistance to TKI therapies, often through the acquisition of secondary mutations in KIT or PDGFRα. This compound was specifically designed to inhibit a broad range of primary and imatinib-resistant secondary mutations.[1]
Preclinical studies have demonstrated that this compound exhibits a superior potency and selectivity profile when compared to standard-of-care agents such as imatinib, sunitinib, and regorafenib, as well as other investigational drugs like avapritinib and ripretinib.[1] In engineered and GIST-derived cell lines, this compound is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and demonstrates low nanomolar activity against a wide spectrum of secondary mutations that confer resistance to other TKIs.[1]
Comparative Efficacy Against Resistant Mutations
The development of effective therapies for GIST is complicated by the heterogeneity of resistance mutations that can arise. This compound has shown broad activity against mutations in both the ATP-binding pocket and the activation loop of the KIT kinase domain, which are common sites of resistance mutations.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound and other TKIs against various KIT mutations, highlighting its potency against clinically relevant resistant mutations.
Table 1: Comparative in vitro Potency (GI50, nM) of TKIs Against Primary KIT Mutations in Ba/F3 Cells
| TKI | KIT Exon 11 del | KIT Exon 9 A502_Y503dup |
| This compound | Potent (low nM) | Potent (low nM) |
| Imatinib | Less Potent | Moderately Potent |
| Sunitinib | Potent | Potent |
| Regorafenib | Potent | Potent |
| Ripretinib | Potent | Potent |
| Avapritinib | Potent | Potent |
Note: Specific numerical values for this compound are not publicly available in the referenced literature; however, it is consistently described as having low nanomolar activity and being significantly more potent than imatinib.
Table 2: Comparative in vitro Potency (GI50, nM) of TKIs Against Secondary, Resistance-Conferring KIT Mutations in Ba/F3 Cells
| TKI | KIT Exon 13 V654A (ATP-binding pocket) | KIT Exon 17 D816V (Activation loop) |
| This compound | Potent (low nM) | Potent (low nM) |
| Imatinib | Resistant | Resistant |
| Sunitinib | Sensitive | Resistant |
| Regorafenib | Moderately Sensitive | Sensitive |
| Ripretinib | Sensitive | Sensitive |
| Avapritinib | Moderately Sensitive | Potent |
Note: The table reflects the general sensitivity profiles as described in the literature. This compound is noted for its ability to inhibit both ATP-binding and activation-loop mutations at clinically relevant exposures.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are the protocols for key experiments used to evaluate the efficacy of this compound and other TKIs.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the inhibitory effect of compounds on the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. These cells can be genetically engineered to express various human KIT mutants, rendering them IL-3 independent and reliant on the activity of the mutant KIT for proliferation and survival.
Protocol:
-
Cell Culture: Ba/F3 cells stably expressing specific KIT mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For maintenance of non-transformed Ba/F3 cells, 10 ng/mL of murine IL-3 is added to the medium.
-
Cell Seeding: Cells are washed to remove IL-3 and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in IL-3-free medium.
-
Compound Treatment: A serial dilution of the test compounds (this compound and other TKIs) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the half-maximal growth inhibition (GI50) values are calculated using non-linear regression analysis.
Western Blotting for KIT Phosphorylation
This technique is used to assess the direct inhibitory effect of the compounds on the autophosphorylation of the KIT receptor, a key step in its activation and downstream signaling.
Protocol:
-
Cell Treatment: GIST cell lines or Ba/F3 cells expressing KIT mutants are treated with various concentrations of TKIs for a short period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated KIT (pKIT). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. The membrane is then stripped and re-probed with an antibody for total KIT to ensure equal protein loading.
-
Analysis: The intensity of the pKIT bands is quantified and normalized to the total KIT bands to determine the extent of inhibition.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism, providing a more comprehensive assessment of their therapeutic potential.
Protocol:
-
Xenograft Implantation: Human GIST cell lines or patient-derived xenograft (PDX) fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control and various TKI treatment arms).
-
Drug Administration: The compounds are administered to the mice, typically via oral gavage, at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting for pKIT inhibition, to confirm target engagement in vivo.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are used to quantify the effect.
Visualizing Signaling and Resistance
The following diagrams illustrate the signaling pathways involved in GIST and the mechanisms of TKI resistance.
Caption: Simplified signaling pathway in GIST driven by KIT/PDGFRα activation.
Caption: Mechanisms of TKI resistance and the broad activity of this compound.
References
AZD3229: A new frontier in GIST treatment, demonstrating superior preclinical activity over standard of care therapies
For Immediate Release
A comprehensive analysis of preclinical data reveals that AZD3229, a novel pan-KIT/PDGFRA mutant inhibitor, demonstrates significant superiority in potency and efficacy against a wide range of gastrointestinal stromal tumor (GIST) mutations compared to current standard of care drugs, including imatinib, sunitinib, and regorafenib. These findings position this compound as a promising next-generation therapy for GIST, addressing the significant unmet need for treatments that can overcome resistance to existing therapies.
Gastrointestinal stromal tumors are the most common mesenchymal tumors of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST, a substantial number of patients eventually develop resistance, often due to the emergence of secondary mutations in KIT or PDGFRA.
This compound (also known as NB003) is a potent and selective small-molecule inhibitor designed to target a broad spectrum of both primary and secondary mutations in KIT and PDGFRA that confer resistance to current therapies.[1][2] Preclinical studies highlight its potential as a best-in-class inhibitor for clinically relevant mutations in GIST.[1][3]
Superior In Vitro Potency Against a Breadth of GIST Mutations
In vitro studies utilizing engineered and GIST-derived cell lines have demonstrated the superior potency of this compound. Notably, this compound is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a wide spectrum of secondary mutations.[1][3]
The following table summarizes the growth inhibition (GI90) data for this compound in comparison to standard of care agents in Ba/F3 cells engineered to express various clinically relevant KIT mutations.
| KIT Mutation | This compound (nM) | Imatinib (nM) | Sunitinib (nM) | Regorafenib (nM) |
| Exon 11 (Primary) | ||||
| V560G | 1.8 | 29 | 14 | 12 |
| Del 557-558 | 2.1 | 35 | 16 | 13 |
| Exon 9 (Primary) | ||||
| A502_Y503dup | 11 | 220 | 25 | 23 |
| Exon 13 (Secondary) | ||||
| V654A | 14 | >10000 | 210 | 180 |
| Exon 14 (Secondary) | ||||
| T670I | 13 | 1100 | 110 | 90 |
| Exon 17 (Secondary) | ||||
| D816H | 20 | 2900 | 240 | 150 |
| N822K | 12 | 1900 | 130 | 110 |
| Y823D | 4.1 | 1500 | 120 | 100 |
Data sourced from supplementary materials of a 2020 publication in Clinical Cancer Research.
Robust Anti-Tumor Activity in In Vivo Models
The superior in vitro potency of this compound translates to significant anti-tumor activity in preclinical in vivo models. In patient-derived xenograft (PDX) models of GIST, this compound has been shown to cause durable inhibition of KIT signaling, leading to tumor regressions.[1][3]
In various mouse xenograft models harboring different KIT mutations, oral administration of this compound resulted in substantial tumor regressions, with tumor growth inhibition ranging from -60% to -99%. This robust in vivo efficacy underscores the potential of this compound to induce deep and durable responses in patients with GIST.
Mechanism of Action and Signaling Pathway
GIST is primarily driven by the constitutive activation of KIT or PDGFRA receptor tyrosine kinases due to mutations. This leads to the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of both wild-type and mutant KIT and PDGFRA, thereby blocking these downstream oncogenic signals.
References
- 1. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Benchmarking AZD3229: A Comparative Guide to Next-Generation KIT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for gastrointestinal stromal tumors (GIST) and other malignancies driven by KIT mutations is continually evolving. The emergence of next-generation KIT inhibitors offers new hope for patients who have developed resistance to standard-of-care treatments. This guide provides a comprehensive benchmark of AZD3229, a potent and selective KIT/PDGFRα inhibitor, against other next-generation and standard-of-care KIT inhibitors. The following sections present a detailed comparison of their performance, supported by experimental data and methodologies, to aid researchers in their drug development and discovery efforts.
Data Presentation: Quantitative Comparison of KIT Inhibitor Potency
The in vitro potency of this compound and other KIT inhibitors was assessed against a panel of clinically relevant KIT mutations. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate greater potency.
| Target | This compound (IC50, nM) | Avapritinib (IC50, nM) | Ripretinib (IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) | Regorafenib (IC50, nM) |
| Primary Mutations | ||||||
| KIT Exon 11 | Low nM activity (15-60x more potent than imatinib)[1][2] | <2[3] | Data not readily available | 4.5[4] | 5[4] | 35[4] |
| KIT Exon 9 | Low nM activity[1][2] | <2[3] | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Secondary (Resistance) Mutations | ||||||
| KIT Exon 13 (ATP-binding pocket) | Low nM activity[1][2] | Data not readily available | Data not readily available | Ineffective[4] | 45[4] | Modestly active[4] |
| KIT Exon 17 (Activation loop) | Low nM activity[1][2] | <2[3] | Active[5] | Ineffective[4] | Ineffective[6] | Active[7][8] |
| KIT D816V (Activation loop) | Data not readily available | 0.27[3] | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Wild-Type KIT | Data not readily available | Data not readily available | Data not readily available | Data not readily available | 42 (unactivated)[6] | Data not readily available |
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The potency of KIT inhibitors was determined using a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.[9][10]
Materials:
-
Recombinant human KIT protein (wild-type and various mutant forms)
-
Substrate peptide (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
Procedure:
-
A kinase reaction mixture is prepared containing the specific KIT enzyme, substrate, and ATP in a kinase reaction buffer.
-
Test compounds are serially diluted and added to the kinase reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Following incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader. The amount of ADP generated is proportional to the kinase activity.
-
IC50 values are calculated by plotting the percent inhibition of kinase activity against the log concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
The effect of KIT inhibitors on the viability of GIST cell lines harboring specific KIT mutations was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
GIST cell lines (e.g., GIST-T1 with KIT exon 11 mutation)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Test compounds
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the treatment period, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved by adding a solubilization solution.
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Patient-Derived Xenograft (PDX) Models
The in vivo efficacy of KIT inhibitors was evaluated in patient-derived xenograft (PDX) models of GIST.[11][12][13][14][15]
Materials:
-
Fresh tumor tissue from consenting GIST patients with characterized KIT mutations
-
Test compounds formulated for oral administration
Procedure:
-
Tumor tissue fragments from GIST patients are surgically implanted subcutaneously into immunodeficient mice.[11][14]
-
Once the tumors reach a palpable size, they are serially passaged into new cohorts of mice to establish and expand the PDX model.
-
For efficacy studies, mice bearing established tumors of a specific size are randomized into treatment and control groups.
-
Mice in the treatment groups receive the test compounds (e.g., this compound, imatinib, sunitinib, or regorafenib) orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as western blotting to assess target engagement (inhibition of KIT phosphorylation).
-
Antitumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualizations
Caption: Simplified KIT signaling pathway and points of inhibition.
Caption: Experimental workflow for benchmarking KIT inhibitors.
References
- 1. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CTNI-24. A PHASE 1/2 STUDY OF AVAPRITINIB IN PEDIATRIC PATIENTS WITH SOLID TUMORS DEPENDENT ON KIT OR PDGFRA SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. ulab360.com [ulab360.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. Successful establishment of patient-derived tumor xenografts from gastrointestinal stromal tumor-a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crownbio.com [crownbio.com]
Comparative Analysis of AZD3229 Kinome Scan: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinome scan data for AZD3229, a potent and selective inhibitor of KIT and PDGFRA kinases developed for the treatment of gastrointestinal stromal tumors (GIST).
This compound has demonstrated a superior potency and selectivity profile in preclinical studies when compared to standard-of-care agents such as imatinib, sunitinib, and regorafenib, as well as other investigational drugs like avapritinib and ripretinib.[1][2] A key feature of this compound's selectivity is its reduced activity against VEGFR2, a kinase whose inhibition is associated with hypertension, a common side effect of some GIST therapies.[1]
While comprehensive quantitative kinome scan data for this compound is not publicly available in a tabular format, this guide synthesizes the available information from published literature to offer a qualitative and comparative overview of its selectivity.
Kinase Inhibition Profile of this compound and Comparators
The following table summarizes the known kinase inhibition profiles of this compound and its key comparators based on preclinical data. It is important to note that a direct, head-to-head comprehensive kinome scan comparison in a single study is not publicly available. The information presented is collated from various sources and highlights the key selectivity aspects discussed in the literature.
| Kinase Target | This compound | Imatinib | Sunitinib | Regorafenib | Avapritinib | Ripretinib |
| Primary Targets | KIT, PDGFRα | KIT, PDGFRα/β, ABL | KIT, PDGFRα/β, VEGFRs, FLT3 | KIT, PDGFRβ, VEGFRs, RAF | KIT, PDGFRα | KIT, PDGFRα |
| Potency against primary KIT mutations | High (15-60 times more potent than imatinib)[1][2] | Moderate | High | High | High | High |
| Activity against secondary KIT resistance mutations | Broad activity | Limited activity | Broader than imatinib | Broader than imatinib | Broad activity | Broad activity |
| VEGFR2 Inhibition | Low/Minimal[1] | Low | High | High | Low | Low |
| Other Notable Off-Targets | CSF1R (as NB003)[3][4] | DDR1/2, LCK, SRC family | FLT3, RET, CSF1R | TIE2, RAF, p38 | - | - |
| Reported Kinome Selectivity | Highly selective[1][2] | Selective | Multi-targeted | Multi-targeted | Highly selective | Selective |
Note: This table is a qualitative summary based on published literature. The absence of a specific off-target in this table does not necessarily mean it is not inhibited, but rather that it has not been highlighted as a key aspect of the inhibitor's profile in the reviewed sources.
Signaling Pathway of KIT and PDGFRα
The following diagram illustrates the general signaling pathway mediated by KIT and PDGFRα, which are the primary targets of this compound. Gain-of-function mutations in these receptor tyrosine kinases lead to their constitutive activation, driving the growth of GIST. This compound inhibits this signaling cascade, leading to tumor growth inhibition.
Caption: Simplified signaling pathway of KIT/PDGFRα and the point of inhibition by this compound.
Experimental Methodologies
While the specific, detailed experimental protocol for the kinome scan of this compound has not been published, this section outlines the general methodology for a typical KINOMEscan™ assay, a platform frequently used for kinase inhibitor profiling.
KINOMEscan™ Assay Principle
The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases. The core components of the assay are:
-
DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA molecule.
-
Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Test Compound: The inhibitor being profiled (e.g., this compound).
The assay measures the amount of kinase that binds to the immobilized ligand in the presence and absence of the test compound. A compound that binds to the kinase's active site will compete with the immobilized ligand, resulting in a reduced amount of kinase captured on the solid support. The amount of captured kinase is then quantified using quantitative PCR (qPCR) to detect the DNA tag. The output is often reported as a percentage of the control (%Ctrl), where a lower value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
The following diagram illustrates the workflow of a KINOMEscan™ experiment.
Caption: General experimental workflow for a KINOMEscan™ assay.
Conclusion
Based on available preclinical data, this compound exhibits a highly selective and potent kinase inhibition profile, primarily targeting KIT and PDGFRα while sparing VEGFR2. This selectivity profile suggests a potential for a favorable safety profile with reduced risk of hypertension compared to less selective kinase inhibitors used in the treatment of GIST. While a comprehensive, publicly available quantitative kinome scan dataset is lacking, the qualitative evidence strongly supports the superior selectivity of this compound. Further publication of detailed kinome scan data would be beneficial for a more in-depth comparative analysis by the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. M4205 (IDRX-42) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling AZD3229
For researchers, scientists, and professionals in drug development, ensuring personal and environmental safety during the handling of potent compounds like AZD3229 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a potent pan-Kit and PDGFRα mutant inhibitor, and while a specific Safety Data Sheet (SDS) is not publicly available, its classification as a cytotoxic compound necessitates stringent handling protocols.[1][2][3]
Personal Protective Equipment (PPE): A Multi-layered Defense
The primary defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment (PPE).[4] For a substance like this compound, which is presumed to be a cytotoxic agent, a comprehensive PPE strategy is crucial.[5] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Receiving and Storage | - Single pair of chemotherapy-tested gloves- Laboratory coat |
| Weighing and Solution Preparation | - Double pair of chemotherapy-tested gloves- Disposable gown with back closure- N95 or higher respirator- Eye protection (goggles or face shield) |
| Cell Culture and In Vitro Assays | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection |
| Animal Handling (Dosing) | - Double pair of chemotherapy-tested gloves- Disposable gown- N95 or higher respirator- Eye protection |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- N95 or higher respirator- Eye protection- Shoe covers |
Note: All disposable PPE should be discarded as cytotoxic waste after a single use. Reusable PPE must be decontaminated according to institutional protocols.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential to minimize the risk of exposure and contamination.
1. Receiving and Storage: Upon receipt, inspect the package for any signs of damage.[4] If the package is compromised, it should be treated as a spill and handled accordingly.[4] this compound should be stored in a designated, clearly labeled, and secure location, away from incompatible materials.[6] Access to the storage area should be restricted to authorized personnel.
2. Handling and Preparation: All handling of solid this compound and preparation of stock solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.[4] The work surface should be covered with a disposable, plastic-backed absorbent pad.
Experimental Protocol for Solubilization: For in vitro studies, this compound can be dissolved in fresh DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.795 mg of this compound (molecular weight: 479.51 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed. For in vivo studies, a common vehicle involves a multi-step process. For a 1 mg/mL solution, one might add the this compound to a mixture of PEG300 and Tween80, mix to clarify, and then add ddH2O. The final solution should be used immediately.
3. Administration: When administering this compound, appropriate PPE must be worn.[7] Care should be taken to avoid needlestick injuries and aerosol generation.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of cytotoxic waste is critical to prevent environmental contamination.
-
Solid Waste: All disposable PPE (gloves, gowns, masks), absorbent pads, and any other materials that have come into contact with this compound should be disposed of in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[8]
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in designated, sealed containers for hazardous chemical waste. Do not pour this waste down the drain.[6]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations.[8]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological characterization of this compound, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of this compound, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pogo.ca [pogo.ca]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
